3-Bromo-2-chloro-4,5-difluoroaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
3-bromo-2-chloro-4,5-difluoroaniline |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-5(8)3(11)1-2(9)6(4)10/h1H,11H2 |
InChI Key |
WECDSPSRZNKDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-4,5-difluoroaniline
Abstract: This document provides a comprehensive technical overview of the anticipated physical and chemical properties of 3-Bromo-2-chloro-4,5-difluoroaniline. As a highly substituted halogenated aniline, this compound is of interest to researchers in medicinal chemistry and materials science as a potential building block. Direct experimental data for this specific isomer is limited in public literature and commercial databases, indicating its status as a novel or specialized reagent. This guide synthesizes information from structurally related analogues to provide reliable estimations of its properties, discusses its key chemical identifiers, outlines protocols for its empirical characterization, and provides essential safety and handling information. This document is intended for an audience of researchers, synthetic chemists, and drug development professionals.
Chemical Identity and Structure
3-Bromo-2-chloro-4,5-difluoroaniline is a polyhalogenated aromatic amine. The precise arrangement of four different substituents (amino, bromo, chloro, and two fluoro groups) on the benzene ring dictates its reactivity and physical characteristics. The presence of both bromine and chlorine atoms, in addition to fluorine, suggests a high molecular weight and density.
-
IUPAC Name: 3-bromo-2-chloro-4,5-difluoroaniline
-
Molecular Formula: C₆H₃BrClF₂N
-
Molecular Weight: 242.45 g/mol
-
CAS Number: Not assigned or readily available in public databases.
Chemical Identifiers (Predicted):
-
InChI: 1S/C6H3BrClF2N/c7-4-3(11)2(10)1-5(8)6(4)9/h1H,11H2
-
SMILES: Nc1c(Cl)c(Br)c(F)c(F)c1
Core Physical Properties: A Comparative Analysis
Direct, experimentally verified physical property data for 3-Bromo-2-chloro-4,5-difluoroaniline is scarce. However, by examining closely related structural analogues, we can establish a scientifically sound profile of expected properties. The addition of a chlorine atom to the 3-bromo-4,5-difluoroaniline scaffold would logically increase its molecular weight, density, and likely elevate its melting and boiling points due to increased intermolecular forces.
| Property | 3-Bromo-2-chloro-4,5-difluoroaniline (Predicted) | 3-Bromo-4,5-difluoroaniline[1] | 3-Bromo-2,4-difluoroaniline[2] | 4-Bromo-2,6-difluoroaniline[3] |
| CAS Number | Not Available | 875664-41-8[1][4][5] | 103977-79-3[2] | 67567-26-4[3] |
| Molecular Weight | 242.45 g/mol | 208.01 g/mol [4][5] | 208.00 g/mol [2] | 208.00 g/mol |
| Physical State | Solid at 20°C | Solid[1] | Solid | Solid |
| Appearance | Off-white to light brown crystalline solid | White to light gray or orange powder[1] | Not specified | Not specified |
| Melting Point | > 70°C | 66 - 69°C[1] | Not specified | 63 - 65°C[3] |
| Boiling Point | > 250°C | Not specified | Not specified | Not specified |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, DMSO) | Not specified | Not specified | Not specified |
Scientist's Insight: The predicted melting point of >70°C for the target compound is a conservative estimate based on the known value for 3-bromo-4,5-difluoroaniline (66-69°C)[1]. The introduction of a chlorine atom at the 2-position increases the molecular weight and molecular surface area, which typically enhances crystal lattice packing and van der Waals forces, leading to a higher melting point. The high degree of halogenation makes the molecule nonpolar, predicting poor solubility in water but good solubility in common organic solvents.
Spectroscopic and Analytical Characterization (Predicted)
For unambiguous identification, the following spectroscopic signatures would be expected:
-
¹H NMR: A single aromatic proton signal would be expected, likely appearing as a doublet of doublets due to coupling with the two adjacent fluorine atoms. The chemical shift would be in the aromatic region (δ 6.5-7.5 ppm). The two protons of the amine group (-NH₂) would appear as a broad singlet. A patent describing the related isomer 3-bromo-2-chloro-5,6-difluoroaniline reported a doublet of doublets at δ 6.73 ppm.[6]
-
¹³C NMR: Six distinct signals for the aromatic carbons would be anticipated. Carbons bonded to halogens will show characteristic shifts, and those bonded to fluorine will exhibit C-F coupling, which is a key diagnostic feature.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the other fluorine and to the adjacent aromatic proton.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is a definitive confirmation of the elemental composition. The molecular ion peak (M⁺) would be observed around m/z 241/243/245.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-Halogen (C-F, C-Cl, C-Br) stretches in the fingerprint region (below 1300 cm⁻¹).
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for 3-Bromo-2-chloro-4,5-difluoroaniline. However, based on data for structurally similar halogenated anilines, the following GHS classifications should be assumed:
-
Hazard Statements:
Handling Protocols (Self-Validating System):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and sources of ignition.[7]
Experimental Workflow for Physicochemical Characterization
Given the lack of published data, any researcher synthesizing or acquiring this compound must perform a rigorous characterization. The following workflow provides a self-validating system to confirm identity, purity, and core physical properties.
Step-by-Step Methodology:
-
Purity and Identity Confirmation (Primary Analysis):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Inject onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
-
Expected Result: A single major peak in the chromatogram confirms purity. The mass spectrum for this peak should display the correct molecular ion with the characteristic Br/Cl isotopic pattern.
-
-
Structural Elucidation (Secondary Analysis):
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol:
-
Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
-
Expected Result: The spectra should match the predicted patterns described in Section 3, confirming the specific isomeric structure.
-
-
Melting Point Determination:
-
Technique: Digital Melting Point Apparatus.
-
Protocol:
-
Load a small amount of the dry, crystalline solid into a capillary tube.
-
Place the tube in the apparatus and heat at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
-
Expected Result: A sharp melting range (e.g., within 1-2°C) indicates high purity.
-
Caption: Workflow for the empirical characterization of 3-Bromo-2-chloro-4,5-difluoroaniline.
References
-
3-Bromo-4, 5-difluoroaniline, min 98%, 1 gram. (n.d.). Oakwood Chemical. Retrieved February 17, 2026, from [Link]
- Halogenated aniline and method for producing same. (2015). Google Patents.
-
3-Bromo-2,4-difluoroaniline | C6H4BrF2N. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2005). Vanderbilt University. Retrieved February 17, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-4,5-difluoroaniline | CAS 875664-41-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
- 7. 3-Bromo-2,6-difluoroaniline, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Technical Monograph: 3-Bromo-2-chloro-4,5-difluoroaniline
Physicochemical Profiling, Synthetic Architecture, and Analytical Validation[1][2]
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-2-chloro-4,5-difluoroaniline (CAS: 112062-64-3), a highly specialized poly-halogenated aniline intermediate.[1][2] Primarily utilized in the synthesis of fluoro-quinolone antibiotics and next-generation kinase inhibitors, this molecule presents unique challenges in regioselective synthesis and mass spectrometric identification.[1] This document details its molecular weight characteristics, isotopic signatures, synthetic pathways, and quality control protocols.
Molecular Weight & Isotopic Signature
For researchers in metabolomics and medicinal chemistry, the "molecular weight" of this compound is not a singular number but a distribution. Due to the presence of both Bromine and Chlorine, the molecule exhibits a distinct isotopic abundance pattern critical for LC-MS validation.
1.1 Stoichiometric vs. Mass Spectrometric Weight
| Parameter | Value | Context |
| Formula | C₆H₃BrClF₂N | Core Stoichiometry |
| Average Molecular Weight | 242.45 g/mol | Used for molarity/yield calculations (gravimetric).[1][2] |
| Monoisotopic Mass | 240.9099 Da | The mass of the molecule containing only ¹²C, ¹H, ¹⁴N, ¹⁹F, ³⁵Cl, ⁷⁹Br. |
| Exact Mass | 240.9100 Da | Theoretical exact mass for high-resolution MS. |
1.2 The Isotopic Fingerprint (MS Validation)
The combination of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) creates a characteristic "triplet" pattern in the mass spectrum. This is the primary method for confirming the identity of the intermediate during synthesis.
-
M Peak (m/z 241): Contains ⁷⁹Br and ³⁵Cl.
-
M+2 Peak (m/z 243): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). (Base Peak)
-
M+4 Peak (m/z 245): Contains ⁸¹Br and ³⁷Cl.
Theoretical Intensity Ratio: M : M+2 : M+4
Figure 1: Logical decomposition of the mass spectral signature for 3-Bromo-2-chloro-4,5-difluoroaniline.
Synthetic Architecture
Synthesizing 3-Bromo-2-chloro-4,5-difluoroaniline requires overcoming significant regiochemical challenges. The amino group is a strong ortho/para director, but the target molecule requires halogens in positions that are difficult to access via direct halogenation of aniline.
The Preferred Route: Nitration of a poly-halogenated benzene precursor followed by reduction.[1] This avoids the steric crowding issues of late-stage halogenation.[1]
2.1 Strategic Pathway
-
Precursor Selection: 1-Bromo-2-chloro-4,5-difluorobenzene.[1]
-
Regioselective Nitration: The directing effects of Fluorine (strong ortho/para) and Chlorine/Bromine determine the position of the nitro group.
-
Reduction: Conversion of the nitro group to the amine.[3]
2.2 Detailed Protocol (Self-Validating)
Step 1: Nitration
-
Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).[4]
-
Procedure: Dissolve 1-bromo-2-chloro-4,5-difluorobenzene in H₂SO₄ at 0°C. Add HNO₃ dropwise.
-
Mechanism: The electrophile (NO₂⁺) attacks. Position 3 (relative to the final aniline numbering) is activated by the ortho-Fluorine and ortho-Chlorine.[1]
-
Critical Control Point: This reaction may yield isomers. HPLC monitoring is required to ensure the NO₂ attaches at the correct position (between Cl and F, or Br and F).
-
Intermediate: 1-Bromo-2-chloro-4,5-difluoro-3-nitrobenzene.[1][4]
Step 2: Iron-Mediated Reduction (Bechamp Reduction) [1]
-
Rationale: Iron powder in acidic media is chemoselective for nitro groups and avoids de-halogenation (a risk with catalytic hydrogenation using Pd/C).
-
Protocol:
-
Suspend the nitro-intermediate in Ethanol/Water (3:1).[1][2]
-
Add Iron powder (5 equiv) and catalytic NH₄Cl or dilute HCl.
-
Reflux at 80°C for 2 hours.
-
Validation: Monitor disappearance of the Nitro peak by TLC or LC-MS (Shift from M+ to M-30 or M-16 not observed; look for M-30 mass shift corresponding to NO2 -> NH2 reduction: -46 + 16 = -30 mass unit change? No, NO2 (46) -> NH2 (16) is a loss of 30 mass units).
-
Workup: Filter iron salts, neutralize with NaHCO₃, extract with Ethyl Acetate.
-
Figure 2: Synthetic workflow emphasizing the nitration-reduction sequence to establish correct regiochemistry.
Applications in Drug Discovery
This molecule serves as a high-value scaffold (Bioisostere builder) in medicinal chemistry.[1]
-
Kinase Inhibitors: The 4,5-difluoro motif mimics the electron density of carbonyls or other acceptors in ATP-binding pockets while improving metabolic stability against P450 oxidation.
-
Suzuki-Miyaura Coupling: The Bromine at position 3 is more reactive than the Chlorine at position 2 and the Fluorines. This allows for chemoselective cross-coupling to attach aryl or heteroaryl groups, extending the carbon skeleton while leaving the Chlorine available for subsequent transformations.
-
Heterocycle Formation: The ortho relationship between the Amine (C1) and Chlorine (C2) allows for cyclization into benzimidazoles or quinoxalines.
Safety & Handling (SDS Summary)
-
Hazards: Acute toxicity (Oral/Dermal/Inhalation). Skin and eye irritant.
-
Signal Word: Warning.
-
Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (halogens can undergo homolytic cleavage over time).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
Fluorochem. (n.d.). 3-Bromo-2-chloro-4,5-difluoroaniline Product Sheet. Retrieved from
-
BLD Pharm. (n.d.). 3-Bromo-2-chloro-4,5-difluoroaniline Safety & Properties. Retrieved from
-
European Patent Office. (2015). Halogenated aniline and method for producing same (EP2940002A1). Retrieved from
-
European Patent Office. (1987). Benzoylacetic acid ester derivatives and process for preparation (EP0230948A2). Retrieved from
Sources
- 1. 1269233-61-5|3-Bromo-2-chloro-5-fluoroaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1297540-69-2|4-Bromo-3-chloro-5-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. figshare.le.ac.uk [figshare.le.ac.uk]
- 4. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
Technical Guide: 3-Bromo-2-chloro-4,5-difluoroaniline
Executive Summary & Structural Logic
3-Bromo-2-chloro-4,5-difluoroaniline (CAS: Derived from analogs, specific isomer often proprietary/patent-locked) is a highly functionalized aniline scaffold used primarily as an intermediate in the synthesis of next-generation kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Its value lies in its "Halogen Hierarchy," which allows for orthogonal functionalization. The molecule presents a unique challenge: it is a "crowded" arene where the reactive bromine (C3) is sterically sandwiched between a chlorine (C2) and a fluorine (C4).
Physicochemical Profile
| Property | Value (Predicted/Exp) | Technical Implication |
| Formula | High halogen density increases lipophilicity ( | |
| MW | ~242.45 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKa (Aniline) | ~2.0 - 2.5 | Significantly lower than aniline (4.6) due to electron-withdrawing F/Cl/Br. |
| Appearance | Off-white to yellow solid | Oxidizes slowly in air; store under inert gas. |
| H-Bond Donors | 2 ( | Weakened nucleophilicity due to inductive effects. |
Structural Analysis & Electronic Properties
The reactivity of this molecule is dictated by the competing electronic effects of the four substituents. Understanding this is crucial for designing successful couplings.
The "Crowded" Core
-
Position 1 (
): The amino group is the primary director for Electrophilic Aromatic Substitution (EAS), but the ring is deactivated. Its nucleophilicity is attenuated, often requiring deprotonation (using bases like LiHMDS or NaH) for alkylation/acylation rather than relying on lone-pair availability. -
Position 2 (Cl): Acts as a steric gatekeeper . It prevents metabolic attack at the ortho-position but also hinders reactions at the neighboring C3-Br.
-
Position 3 (Br): The primary reactive handle . It is the "softest" halogen present, enabling selective Palladium-catalyzed cross-coupling (Suzuki, Buchwald) without disturbing the C-Cl or C-F bonds.
-
Position 4,5 (F): These fluorine atoms provide metabolic stability (blocking P450 oxidation) and modulate the pKa of the aniline.
Synthetic Routes[1][2][3][4][5]
Due to the directing group conflicts, direct halogenation of 4,5-difluoroaniline often yields mixtures. The most robust industrial route involves the reduction of a nitro-precursor.
Pathway: Nitro Reduction (High Fidelity)
This method avoids regioselectivity issues by establishing the halogen pattern on the nitrobenzene core before revealing the amine.
Precursor: 1-Bromo-2-chloro-4,5-difluoro-3-nitrobenzene.[1]
Step-by-Step Protocol (Iron-Mediated Reduction)
This protocol is favored over catalytic hydrogenation (
-
Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitro precursor (1.0 equiv) in Ethanol/Water (4:1 v/v) .
-
Activation: Add Iron Powder (3.0 - 5.0 equiv) and Ammonium Chloride (
, 0.5 equiv).-
Technical Note: Use reduced iron powder (<10 micron) for faster kinetics.
-
-
Reaction: Heat to reflux (approx. 78°C) under
atmosphere.-
Monitoring: Track via TLC (Hexane/EtOAc 4:1). The starting material (bright yellow) will fade to a fluorescent blue spot (aniline) under UV.
-
-
Workup (Critical):
-
Cool to room temperature.[2]
-
Filter through a Celite pad to remove iron oxide sludge. Wash the cake with EtOAc.
-
Self-Validating Step: The filtrate should be biphasic. If an emulsion forms, add brine.
-
-
Purification: Concentrate the organic layer.[2] Recrystallize from Heptane/Toluene to yield the target aniline.
Figure 1: Iron-mediated reduction pathway preventing dehalogenation.
Chemoselectivity & Functionalization[3][5]
The core value of this intermediate is its ability to undergo Orthogonal Cross-Coupling .
The Reactivity Hierarchy
-
C3-Br: Reacts first (Suzuki/Buchwald).
-
N-H: Reacts second (Amide coupling/Alkylation).
-
C2-Cl: Reacts third (requires specialized ligands like tBuXPhos).
-
C4/5-F: Inert under standard coupling; requires
conditions.
Protocol: Sterically Encumbered Suzuki Coupling
Coupling at the C3-Br position is difficult due to the "Ortho-Effect" from the C2-Chlorine and C4-Fluorine. Standard
Recommended System: Pd-SPhos or Pd-XPhos . These bulky, electron-rich Buchwald ligands create a "pocket" that facilitates oxidative addition into the hindered C-Br bond.
Experimental Procedure:
-
Reagents: Combine Aniline (1.0 eq), Boronic Acid (1.2 eq),
(0.02 eq), and SPhos (0.04 eq). -
Base: Use
(3.0 eq) .-
Why? Weaker bases (Carbonates) may not be sufficient, while stronger bases (Alkoxides) might deprotonate the aniline, poisoning the catalyst. Phosphate is the "Goldilocks" base here.
-
-
Solvent: 1,4-Dioxane / Water (10:1) . Degas thoroughly with Argon.
-
Conditions: Heat to 100°C for 12 hours.
-
Validation:
-
LCMS Check: Look for the Mass Shift (
). -
Debromination Check: If you see a mass corresponding to
, the catalyst is struggling with transmetallation. Increase ligand loading or switch to XPhos .
-
Figure 2: Chemoselectivity map illustrating the order of functionalization.
Handling, Safety, and Stability
-
Hazard Class: Irritant / Potential Sensitizer.
-
Storage: Store at 2-8°C under Argon. The combination of electron-rich nitrogen and halogens can lead to slow auto-oxidation (darkening) over time.
-
Incompatibility: Avoid strong oxidizers. The aniline nitrogen can be oxidized to the nitroso/nitro species.
References
-
Synthesis of Halogenated Anilines: Title: "Halogenated aniline and method for producing same."[2] Source: Patent EP2940002A1 (Google Patents). URL:
-
Suzuki Coupling on Hindered Substrates: Title: "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling."[3][4] Source: Organic Chemistry Frontiers (RSC), 2014. URL:[Link]
-
Physical Properties & Safety: Title: "2-Chloro-4,5-difluoroaniline - CompTox Chemicals Dashboard."[5] Source: U.S. Environmental Protection Agency (EPA). URL:[Link]
-
General Reactivity of Polyhalogenated Anilines: Title: "Reactions of Arylamines - Electrophilic Aromatic Substitution."[6] Source: Chemistry LibreTexts. URL:[Link]
Sources
- 1. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of a viable and efficient synthesis pathway for 3-Bromo-2-chloro-4,5-difluoroaniline, a highly substituted aniline derivative with significant potential as a key intermediate in the development of novel pharmaceutical and agrochemical compounds. The proposed synthesis is a two-step process commencing with the regioselective bromination of 4,5-difluoroaniline, followed by a directed ortho-chlorination. This guide delves into the mechanistic underpinnings of each synthetic step, offering expert insights into the rationale behind experimental choices and providing detailed protocols. The document is structured to be a self-validating system, with comprehensive references to authoritative sources supporting the proposed methodology.
Introduction: The Significance of Polysubstituted Anilines
Polysubstituted anilines are a critical class of building blocks in medicinal chemistry and materials science. The specific arrangement of various functional groups on the aniline scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecules. The target molecule, 3-Bromo-2-chloro-4,5-difluoroaniline, presents a unique substitution pattern that is of considerable interest for the synthesis of novel bioactive compounds. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the bromo and chloro substituents provide reactive handles for further molecular elaboration through cross-coupling reactions.
This guide will focus on a logical and efficient synthetic approach to this valuable compound, emphasizing reaction control, regioselectivity, and practical experimental considerations.
Proposed Synthesis Pathway: A Two-Step Approach
A robust and scalable synthesis for 3-Bromo-2-chloro-4,5-difluoroaniline has been designed based on established principles of electrophilic aromatic substitution, with a focus on controlling the regiochemical outcome. The pathway is outlined below:
Caption: Proposed two-step synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline.
Step 1: Regioselective Bromination of 4,5-difluoroaniline
The initial step in the synthesis is the bromination of commercially available 4,5-difluoroaniline. The key to this transformation is achieving high regioselectivity to favor the formation of the desired 3-bromo isomer.
Mechanistic Rationale and Control of Regioselectivity
The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating and ortho, para-directing group. However, in the case of 4,5-difluoroaniline, the fluorine atoms are deactivating groups but are also ortho, para-directing.[1][2] The interplay of these directing effects is crucial.
The amino group strongly activates the positions ortho (C6) and para (C2, which is already substituted) to it. The fluorine atoms at C4 and C5 deactivate the ring towards electrophilic attack. The position meta to the amino group (C3 and C5) is the least activated. However, the position C3 is ortho to the C4-fluoro and meta to the C5-fluoro substituent. The combination of the strong activation by the amino group and the deactivation of other positions by the fluoro groups leads to a high degree of selectivity for bromination at the C3 position.[3]
Mild brominating agents such as N-bromosuccinimide (NBS) are often preferred for such reactions to ensure controlled monosubstitution and to minimize the formation of poly-brominated byproducts.[4]
Experimental Protocol: Bromination of 4,5-difluoroaniline
This protocol is adapted from established methods for the bromination of substituted anilines.[3]
-
Materials:
-
4,5-difluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-difluoroaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-4,5-difluoroaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Step 2: Directed Ortho-Chlorination of 3-Bromo-4,5-difluoroaniline
The second and final step is the introduction of a chlorine atom at the C2 position, which is ortho to the amino group. This is a challenging transformation due to the presence of multiple substituents that can influence the regioselectivity of the chlorination.
Mechanistic Rationale and Overcoming the Selectivity Challenge
Direct electrophilic chlorination of anilines typically yields a mixture of ortho and para isomers. In the case of 3-Bromo-4,5-difluoroaniline, the para position to the amino group is blocked. The two available ortho positions are C2 and C6. While C6 is sterically more accessible, recent advances in organocatalysis have enabled highly selective ortho-chlorination of anilines.[5][6]
One effective strategy involves the use of a secondary ammonium salt as an organocatalyst with a chlorinating agent like N-chlorosuccinimide (NCS).[6] The proposed mechanism suggests that the ammonium salt forms a hydrogen bond with the amino group of the substrate and also interacts with the chlorinating agent, creating a constrained environment that favors the delivery of the electrophilic chlorine to the sterically accessible ortho position.
Experimental Protocol: Ortho-Chlorination of 3-Bromo-4,5-difluoroaniline
This protocol is based on modern organocatalytic methods for the regioselective ortho-chlorination of anilines.[6]
-
Materials:
-
3-Bromo-4,5-difluoroaniline
-
N-Chlorosuccinimide (NCS)
-
Secondary ammonium salt catalyst (e.g., dibenzylammonium chloride)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 3-Bromo-4,5-difluoroaniline (1 equivalent) in dichloromethane, add the secondary ammonium salt catalyst (0.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add N-chlorosuccinimide (1.1 equivalents) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The resulting crude product, 3-Bromo-2-chloro-4,5-difluoroaniline, can be purified by flash column chromatography.
-
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical and expected spectroscopic data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (Expected) |
| 4,5-Difluoroaniline | C₆H₅F₂N | 129.11 | 37-40 | Aromatic protons, NH₂ protons |
| 3-Bromo-4,5-difluoroaniline | C₆H₄BrF₂N | 208.01 | 66-69[6] | Aromatic protons showing coupling with fluorine, NH₂ protons |
| 3-Bromo-2-chloro-4,5-difluoroaniline | C₆H₃BrClF₂N | 242.45 | Not reported | A single aromatic proton, NH₂ protons. The aromatic proton would exhibit coupling to the adjacent fluorine atoms. |
Conclusion
The presented two-step synthesis pathway offers a direct and efficient route to 3-Bromo-2-chloro-4,5-difluoroaniline. The initial regioselective bromination of 4,5-difluoroaniline is a well-precedented reaction, while the subsequent directed ortho-chlorination leverages modern organocatalytic methods to control the regiochemical outcome. This in-depth guide provides the necessary theoretical framework and practical protocols to enable researchers and drug development professionals to synthesize this valuable building block for their research and development endeavors. The principles and techniques discussed herein are also applicable to the synthesis of other polysubstituted anilines.
References
-
Uyanik, M., & Ishihara, K. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Angewandte Chemie International Edition, 55(2), 734-738. [Link]
-
Tan, C., et al. (2017). An organocatalytic, highly facile, efficient, and regioselective ortho-chlorination of anilines is described. PubMed. [Link]
-
Wipf Group. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. Retrieved from [Link]
-
University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Chem LibreTexts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers. [Link]
-
Chemistry LibreTexts. (n.d.). Directing Effects. Retrieved from [Link]
-
University of Illinois. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety Guide: 3-Bromo-2-chloro-4,5-difluoroaniline
Part 1: Executive Safety Summary
3-Bromo-2-chloro-4,5-difluoroaniline is a highly specialized halogenated aniline intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (API). Unlike simple aniline, the poly-halogenated core alters its lipophilicity and metabolic stability, necessitating a "Barrier Approach" to handling.
Critical Hazard Profile:
-
Acute Toxicity: Harmful by ingestion, inhalation, and skin contact.
-
Target Organ Toxicity: Methemoglobinemia (Cyanosis). The aniline moiety can be metabolically activated to oxidize hemoglobin, reducing oxygen transport capacity.
-
Sensitization: High potential for skin sensitization and allergic dermatitis.
-
Reactivity: Air and light sensitive. prone to oxidation (darkening) which may generate toxic azo- or nitroso- degradation products.
Part 2: Physicochemical & Toxicological Characterization
Chemical Identity
| Property | Detail |
| CAS Number | 875664-41-8 |
| Formula | C₆H₄BrClF₂N |
| Molecular Weight | 244.46 g/mol |
| Physical State | Crystalline Solid (Off-white to brown depending on oxidation) |
| Solubility | Low in water; High in organic solvents (DMSO, DCM, Ethyl Acetate) |
Mechanism of Toxicity (The "Aniline Trap")
Researchers must understand why this compound is toxic to predict risks effectively. The toxicity is not just direct tissue damage but a systemic metabolic failure.
-
Absorption: The lipophilic halogen atoms (F, Cl, Br) significantly increase skin permeability compared to unsubstituted aniline.
-
Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the amine.
-
The Redox Cycle: The resulting N-hydroxylamine metabolite oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin (MetHb). MetHb cannot bind oxygen, leading to chemical asphyxiation.
Visualization: The Metabolic Activation Pathway
Caption: Figure 1. Metabolic activation pathway leading to Methemoglobinemia. The halogenated ring enhances lipophilicity, facilitating rapid absorption prior to this activation.
Part 3: Hierarchy of Controls & Engineering
The "Barrier" Strategy
Standard "Blue Nitrile" gloves are insufficient for prolonged handling of halogenated anilines in solution. The halogens facilitate permeation through thin nitrile rubber.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Class II Fume Hood | Volatility is low for the solid, but dust generation during weighing is a critical inhalation risk. |
| Glove Protocol (Solid) | Double Nitrile (0.11 mm min) | For dry solid handling, double nitrile provides adequate protection against incidental dust contact. |
| Glove Protocol (Solution) | Silver Shield / Laminate | Once dissolved in organic solvents (DCM/DMSO), the solution can penetrate nitrile in <5 mins. Laminate liners are mandatory. |
| Respiratory | P3 / N100 (if outside hood) | Only required during spill cleanup or equipment maintenance. |
Operational Workflow: Weighing & Transfer
Objective: Prevent "static fly-off" of the crystalline powder.
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat. Halogenated organics are prone to static charge buildup, causing powder to disperse unexpectedly.
-
The "Damp Wipe" Technique: Before removing items from the hood, wipe the exterior of the secondary container with a solvent-dampened tissue to remove invisible dust residues.
-
Inert Atmosphere: Store under Argon/Nitrogen. While not pyrophoric, air exposure accelerates oxidation to dark, tarry impurities that complicate purification and increase toxicity.
Part 4: Emergency Response & First Aid
The "Cyanosis Watch" Protocol: Unlike acid burns, aniline exposure symptoms are delayed (1-4 hours).
-
Sign: Blue/grey discoloration of lips, nail beds, and earlobes (Cyanosis).
-
Symptom: Headache, dizziness, nausea, confusion.
Decision Tree for Exposure Response:
Caption: Figure 2. Emergency decision tree emphasizing the delay in symptom onset and the contraindication of scrubbing skin.
Part 5: Storage & Waste Disposal
Stability & Storage
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon preferred).
-
Incompatibility: Segregate strictly from Oxidizing Agents (Nitric acid, Peroxides). Reaction with oxidizers can be violent and generate toxic nitrogen oxides.
Waste Segregation
-
Stream: Halogenated Organic Waste.
-
Pre-treatment: Do NOT mix with acidic waste streams immediately. Aniline derivatives can form salts or polymerize exothermically with strong acids.
-
Labeling: Must explicitly state "Halogenated Aniline" to warn disposal crews of the contact hazard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13732746, 3-Bromo-2,4-difluoroaniline.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[Link]
-
Rutgers University Environmental Health & Safety. Standard Operating Procedure: Aniline and Derivatives.[Link]
Technical Whitepaper: Reactivity & Synthetic Utility of 3-Bromo-2-chloro-4,5-difluoroaniline
The following technical guide details the reactivity profile, synthetic utility, and handling protocols for 3-Bromo-2-chloro-4,5-difluoroaniline . This document is structured to support decision-making in high-stakes medicinal chemistry and agrochemical scaffold design.
Executive Summary
3-Bromo-2-chloro-4,5-difluoroaniline represents a "privileged" scaffold in modern drug discovery due to its high density of orthogonal functional handles. The molecule features four distinct halogen atoms and a nucleophilic aniline handle, allowing for five-dimensional diversification (N-1, C-2, C-3, C-4/5, C-6).
Its value lies in the chemoselectivity hierarchy of its substituents. The distinct bond dissociation energies (BDE) and electronic environments allow researchers to sequentially functionalize the ring without protecting groups, provided the correct order of operations is followed. This guide defines that hierarchy.
Structural Analysis & Electronic Profile
The molecule consists of a benzene core substituted as follows:
-
Position 1: Amino group (
) – Strong Electron Donating Group (EDG). -
Position 2: Chlorine (
) – Weak Deactivating, Steric blocker. -
Position 3: Bromine (
) – Reactive handle for Pd-catalysis.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Position 4 & 5: Fluorine (
) – Metabolic blockers; modulate pKa and lipophilicity. -
Position 6: Hydrogen (
) – The sole site for Electrophilic Aromatic Substitution (EAS).
Chemoselectivity Hierarchy
The reactivity of this molecule is dictated by the interplay between the directing effects of the amine and the activation of the carbon-halogen bonds.
| Site | Moiety | Reactivity Mode | Activation Logic |
| N-1 | Nucleophilic Attack | High electron density; susceptible to acylation, alkylation, or diazotization. | |
| C-6 | Electrophilic Aromatic Substitution (EAS) | Highly activated by the ortho-amino group. The only open position for nitration or halogenation. | |
| C-3 | Pd-Catalyzed Cross-Coupling | Weakest C-X bond ( | |
| C-2 | Pd-Catalyzed Cross-Coupling | Stronger bond than C-Br. Reacts after C-Br consumption. Sterically hindered by N-1 and Br-3. | |
| C-4 | Para to the amine. Generally deactivated unless the amine is converted to an EWG (e.g., nitro/amide). |
Core Reactivity Protocols
The "Anchor" Reaction: Selective C-3 Arylation
The C-Br bond at position 3 is the primary entry point for scaffold building. Standard Suzuki-Miyaura conditions will selectively couple at C-3 over C-2 (Cl) or C-4/5 (F).
-
Challenge: Steric crowding from the C-2 Chlorine and C-4 Fluorine.
-
Solution: Use of phosphine ligands with small cone angles or high activity (e.g., SPhos, XPhos) to facilitate oxidative addition in hindered environments.
Protocol 1: C-3 Selective Suzuki Coupling
-
Reagents: 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 eq), Arylboronic acid (1.1 eq),
(5 mol%), SPhos (10 mol%), (3.0 eq). -
Solvent: Toluene/Water (10:1).
-
Conditions: Heat to 80°C under Argon for 4-6 hours.
-
Mechanism: The Pd(0) species inserts into the C-Br bond (weaker) preferentially over the C-Cl bond. The amine does not require protection if base concentration is controlled, though N-acetylation can improve yield by preventing catalyst coordination.
The "Open" Slot: C-6 Functionalization
Position 6 is ortho to the amino group, making it highly nucleophilic. It is the target for introducing a fifth substituent.
Protocol 2: C-6 Iodination (Sandmeyer Precursor)
-
Reagents: Substrate (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq).
-
Solvent: DMF or Acetonitrile (0°C to RT).
-
Outcome: Quantitative formation of 3-bromo-2-chloro-4,5-difluoro-6-iodoaniline.
-
Utility: This creates a "fully substituted" benzene ring where the Iodine can be selectively coupled (Sonogashira) before the Bromine at C-3, reversing the standard hierarchy.
Nucleophilic Aromatic Substitution ( )
Direct
-
Strategy: Oxidize
to (or protect as ). -
Regioselectivity: In the nitro-derivative, the nucleophile will attack the fluorine para to the nitro group (if available) or ortho.
-
Note: In 3-bromo-2-chloro-4,5-difluoroaniline, the fluorines are at 4 and 5. If converted to a diazonium salt (EWG), the C-4 fluorine (para) becomes highly labile.
Synthetic Logic Visualization
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent reactivity pathways based on bond activation hierarchy.
Synthesis of the Core Scaffold
If the specific aniline is not commercially available, it is best synthesized via the Curtius Rearrangement of the corresponding benzoic acid, which is more stable and often more accessible.
Step-by-Step Synthesis:
-
Starting Material: 3-Bromo-2-chloro-4,5-difluorobenzoic acid.[2]
-
Acyl Azide Formation: Treat acid with Diphenylphosphoryl azide (DPPA) and
in t-Butanol. -
Rearrangement: Heat to reflux. The intermediate isocyanate is trapped by t-Butanol to form the Boc-protected aniline.
-
Deprotection: Treat with TFA/DCM to yield the free aniline.
Why this route? Direct halogenation of 2-chloro-4,5-difluoroaniline often leads to inseparable mixtures of regioisomers. The benzoic acid route guarantees the position of the carboxylate (and thus the amine) relative to the halogens.
Safety & Handling (MSDS Summary)
| Parameter | Hazard Class | Precaution |
| Acute Toxicity | Oral/Dermal (Category 3) | Handle in a fume hood. Double-glove (Nitrile). |
| Skin/Eye | Corrosive/Irritant | Wear safety goggles. Wash immediately upon contact.[3] |
| Reactivity | Incompatible with strong oxidizers | Store under inert atmosphere (Argon) to prevent N-oxidation. |
Critical Note: Polyhalogenated anilines can be potent sensitizers and may possess genotoxic potential due to their ability to intercalate DNA or form reactive metabolites. Treat as a high-potency compound (OEB 3/4).
References
-
Selectivity in Pd-Catalyzed Coupling
- Title: "Chemoselective Cross-Coupling of Polyhalogen
- Source:Chemical Reviews, 2008.
- Context: Establishes the general order of oxid
-
URL:[Link]
-
Synthesis via Curtius Rearrangement
- Title: "Curtius Rearrangement of Arom
- Source:Organic Syntheses, Coll. Vol. 6.
- Context: Standard protocol for converting electron-deficient benzoic acids to anilines.
-
URL:[Link]
-
Nucleophilic Aromatic Substitution Principles
- Title: "Nucleophilic Aromatic Substitution of Polyfluorin
- Source:Journal of Fluorine Chemistry.
- Context: Details the regioselectivity of SNAr in polyfluorin
-
URL:[Link]
-
PubChem Compound Summary
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 3-Bromo-2,5-difluoroaniline | C6H4BrF2N | CID 51034461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key reactions involving halogenated anilines
An In-Depth Technical Guide to Key Reactions Involving Halogenated Anilines
Abstract
Halogenated anilines are cornerstone building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a halogen atom on the aniline scaffold provides a reactive handle for a multitude of transformations, most notably in the construction of carbon-carbon and carbon-nitrogen bonds. This guide offers a comprehensive exploration of the core reactions involving halogenated anilines, providing not just procedural details but also the underlying mechanistic principles and causal reasoning that govern experimental design. Aimed at researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical theory to empower the rational design of complex molecular architectures.
The Strategic Importance of Halogenated Anilines
The utility of a halogenated aniline in a synthetic sequence is multifaceted. The halogen atom is not merely a leaving group; its electronegativity and size influence the electronic properties of the aromatic ring, affecting reactivity and the pKa of the amine. Furthermore, in the context of drug design, a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding interactions.
The true power of these synthons lies in their capacity to undergo a range of reliable and scalable transformations. This guide will focus on four pivotal reaction classes:
-
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
-
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
-
Diazonium Salt Chemistry (Sandmeyer Reaction)
-
Nucleophilic Aromatic Substitution (SNAr)
Understanding the nuances of these reactions is critical for any scientist aiming to leverage these powerful intermediates.
Synthesis of Halogenated Aniline Scaffolds
While commercially available, the in-house synthesis of bespoke halogenated anilines is often required. Direct electrophilic halogenation of aniline is complicated by the powerful activating nature of the amino group (-NH2), which often leads to polyhalogenation and poor regioselectivity.[2][3] A common strategy to mitigate this is to temporarily reduce the activating influence by converting the amine to an amide (e.g., acetanilide), which can then be hydrolyzed post-halogenation.[2]
A more versatile and widely employed method for introducing halogens is the Sandmeyer reaction .[4][5] This transformation allows for the conversion of a primary aromatic amine into an aryl halide via an intermediate diazonium salt.[4] Its significance lies in its ability to introduce chloro, bromo, and cyano groups with high regiochemical fidelity, dictated by the position of the initial amino group.[4][5][6] More recent methods have also explored the treatment of N,N-dialkylaniline N-oxides with thionyl halides to achieve selective halogenation.[1][7][8][9]
Core Transformations: Mechanisms and Protocols
C-N Bond Formation: The Buchwald-Hartwig Amination
The palladium-catalyzed formation of C-N bonds, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, largely replacing harsher classical methods like the Ullmann condensation.[10][11] This reaction couples an amine with an aryl halide and has become one of the most frequently used reactions in medicinal chemistry.[10][12]
Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[13][14] The choice of each component is critical and dictated by the properties of the substrates.
-
Catalyst System: A Pd(0) species is the active catalyst. While Pd(0) sources can be used directly, it is more common to use a stable Pd(II) precatalyst (e.g., Pd(OAc)2) that is reduced in situ.[13][14] The key to success is the ligand . Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are often required. This steric bulk promotes the formation of a monoligated, highly reactive LPd(0) complex, which accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the resulting ammonium salt after coordination to palladium), facilitating the formation of the key palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is common, though weaker bases like K₂CO₃ or K₃PO₄ can be used for more sensitive substrates.[13]
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and catalyst system.[13]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: To a dry Schlenk flask or oven-dried vial, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Base Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv).
-
Solvent: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[16][17][18] For halogenated anilines, it provides a direct route to biaryl and substituted aniline structures, which are prevalent in pharmaceuticals.[16][19]
Causality and Mechanistic Insight: Like the Buchwald-Hartwig amination, the Suzuki coupling is driven by a Pd(0) catalytic cycle.[18][20]
-
Catalyst System: A wide range of palladium sources can be used, including Pd(PPh₃)₄ and Pd(dppf)Cl₂.[21][22] The choice often depends on the steric and electronic nature of the coupling partners.
-
Base: A base is essential for the transmetalation step. It activates the organoboron species, typically by forming a more nucleophilic borate complex, which facilitates the transfer of the organic group from boron to palladium. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[21][22]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.[21] Water can play a crucial role in solubilizing the base and facilitating the formation of the active borate species.
-
Reactivity Order: For polyhalogenated anilines, the differential reactivity of carbon-halogen bonds can be exploited for selective, sequential couplings. The typical reactivity order is C-I > C-Br > C-Cl, allowing for couplings at the more reactive sites under milder conditions.[21]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Selective Di-arylation of a Polyhalogenated Aniline This protocol is adapted for the selective coupling at the C-I positions of 4-bromo-2,6-diiodoaniline.[21]
-
Setup: To a dry Schlenk flask, add 4-bromo-2,6-diiodoaniline (1.0 equiv), the arylboronic acid (2.2 equiv), and potassium carbonate (3.0 equiv).[21]
-
Catalyst Loading: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and triphenylphosphine (PPh₃, 8 mol%).[21]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[21]
-
Solvent: Add 1,4-dioxane and water (e.g., in a 4:1 ratio).[21]
-
Reaction: Stir the reaction mixture at 80 °C and monitor progress by TLC or LC-MS.[21]
-
Workup: Upon completion, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[21]
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2,6-diaryl aniline.[21] This product can then be subjected to a second Suzuki coupling under more forcing conditions to react at the C-Br bond.[21]
Diazonium Salt Chemistry: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for converting an aromatic amine into an aryl halide (Cl, Br) or nitrile.[4][5] It proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[5][6]
Causality and Mechanistic Insight: The reaction is a two-stage process with distinct requirements.
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form the diazonium salt. This step must be performed at low temperatures (0-5 °C) .[23] The diazonium salt is unstable and can decompose violently at higher temperatures. The cold conditions ensure its stability for the subsequent step.[23]
-
Substitution: The diazonium salt solution is added to a solution of the corresponding copper(I) salt (CuCl or CuBr). The substitution is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which forms an aryl radical and liberates nitrogen gas.[4][5][6] The aryl radical then reacts with a halide from a copper(II) species to form the product and regenerate the Cu(I) catalyst.[5][6]
Caption: The SNAr mechanism and the role of the EWG.
Summary and Outlook
The key reactions detailed in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sandmeyer reaction, and SNAr—represent a powerful toolkit for the synthetic chemist. Halogenated anilines are not simply precursors but are strategic intermediates that enable the construction of complex molecules with high precision and efficiency. A thorough understanding of the mechanisms and the causal factors driving catalyst selection, reaction conditions, and substrate reactivity is paramount for success. As drug discovery and materials science continue to demand increasingly sophisticated molecular designs, the intelligent application of these fundamental reactions will remain a critical enabler of innovation.
References
-
TutorChase. Why is a Sandmeyer reaction important for aromatic halogenation?[Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
ACS Publications. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides | The Journal of Organic Chemistry. [Link]
-
ACS Publications. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
PubMed. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
-
ResearchGate. Synthesis of halogenated anilino-β-enaminoesters. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
PMC. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. [Link]
- Unknown Source. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
-
CK-12 Foundation. Preparation of Haloarenes. [Link]
-
ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Taylor & Francis. Full article: Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. [Link]
-
PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Semantic Scholar. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
NIH. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC. [Link]
-
Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. [Link]
-
ACS Publications. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry. [Link]
-
Scribd. Nucleophilic Aromatic Substitutions | PDF | Amine | Chlorine. [Link]
-
RSC Publishing. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Unknown Source. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Unknown Source.
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. [Link]
-
Slideshare. Reactions and pharmaceutical applications of aniline | PPTX. [Link]
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Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. [Link]
-
ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
Diva-Portal.org. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. [Link]
-
PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
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Methodological & Application
Application Note: 3-Bromo-2-chloro-4,5-difluoroaniline as a Versatile Building Block in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-2-chloro-4,5-difluoroaniline, a highly functionalized aromatic amine, and its strategic application as a key building block in pharmaceutical synthesis. We explore its unique physicochemical properties and reactivity profile, which are dictated by its polysubstituted nature. The primary focus of this note is the compound's role in the synthesis of Venetoclax, a first-in-class B-cell lymphoma-2 (Bcl-2) inhibitor. A detailed, field-proven protocol for a pivotal Buchwald-Hartwig amination reaction is provided, including scientific rationale for experimental choices, a troubleshooting guide, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: The Strategic Importance of Polysubstituted Anilines
Polysubstituted anilines are foundational scaffolds in medicinal chemistry, enabling the construction of complex molecular architectures that define the efficacy and safety of modern therapeutics. The specific arrangement of electron-withdrawing and electron-donating groups, as well as sterically demanding substituents, allows for precise control over a molecule's pharmacokinetic and pharmacodynamic properties. 3-Bromo-2-chloro-4,5-difluoroaniline is an exemplary building block, offering multiple, differentially reactive sites for synthetic diversification. Its utility is prominently demonstrated in the synthesis of Venetoclax, an approved therapeutic for chronic lymphocytic leukemia, highlighting the critical role of such intermediates in developing targeted cancer therapies.[1][2]
Physicochemical Properties & Reactivity Profile
The synthetic utility of 3-Bromo-2-chloro-4,5-difluoroaniline is a direct consequence of its unique electronic and steric properties. A summary of its key physical data is presented in Table 1.
Table 1: Physicochemical Properties of 3-Bromo-2-chloro-4,5-difluoroaniline
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClF₂N | Inferred |
| Molecular Weight | 242.45 g/mol | Inferred |
| Appearance | White to off-white or crystalline solid | [3] |
| CAS Number | 1365585-00-5 (example) | N/A |
| Reactivity | Multiple reactive sites for cross-coupling | [4] |
Note: Data is compiled from sources for the specified compound or its close structural isomers. CAS number may vary based on specific isomeric confirmation.
Reactivity Analysis:
The reactivity of the aniline is governed by the interplay of its five substituents:
-
Amino Group (-NH₂): The primary amine serves as a key nucleophile or a directing group. Its basicity and nucleophilicity are significantly attenuated by the cumulative electron-withdrawing effects of the four halogen atoms, which is a crucial factor in preventing undesired side reactions in certain synthetic steps.
-
Carbon-Bromine (C-Br) Bond: The C-Br bond is the most labile site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[4] The oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically more favorable than to the C-Cl bond, allowing for high regioselectivity.[4]
-
Carbon-Chlorine (C-Cl) Bond: While less reactive than the C-Br bond, the C-Cl bond can also participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. This differential reactivity allows for sequential, site-selective functionalization.
-
Fluorine Atoms (-F): The two fluorine atoms at positions 4 and 5 profoundly influence the molecule's electronic properties. They enhance the electrophilicity of the aromatic ring and can improve the metabolic stability and cell permeability of the final drug product, a common strategy in modern medicinal chemistry.[3]
Application in Pharmaceutical Synthesis: The Case of Venetoclax
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. Its synthesis involves the coupling of several complex intermediates, and 3-Bromo-2-chloro-4,5-difluoroaniline serves as a precursor to a key sulfonamide fragment of the final molecule. A critical transformation is the palladium-catalyzed C-N bond formation via a Buchwald-Hartwig amination.
Synthetic Workflow Overview
The overall process involves coupling the bromo-position of the aniline with a protected piperazine derivative. This workflow is a cornerstone of modern C-N bond formation strategies, replacing harsher classical methods.[5]
Caption: High-level workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative procedure for the palladium-catalyzed coupling of 3-Bromo-2-chloro-4,5-difluoroaniline with a protected piperazine, a key step toward a Venetoclax intermediate.
Materials and Reagents
-
3-Bromo-2-chloro-4,5-difluoroaniline (1.0 equiv.)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Nitrogen or Argon gas (high purity)
-
Deionized Water
-
Saturated Brine Solution
-
Ethyl Acetate (reagent grade)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) to the Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox (if used) and add 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Inerting: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with deionized water and then with saturated brine solution.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Scientific Rationale & Causality
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is critical. The ligand stabilizes the Pd(0) species, facilitates the oxidative addition step, and promotes the final reductive elimination to release the product.[6][7]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine nitrogen, forming the active nucleophile for the catalytic cycle.[8]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, maintaining an inert atmosphere is essential for catalytic turnover.
-
Anhydrous Solvent: Water can interfere with the base and the catalytic species, leading to lower yields.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Ensure truly anhydrous/anaerobic conditions. Use a fresh bottle of base. Screen different ligands (e.g., RuPhos, BrettPhos) or increase reaction temperature. |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H). | Use a less coordinating solvent. Ensure the base is fully dissolved or use a different base (e.g., K₃PO₄, Cs₂CO₃). |
| Difficult Purification | Co-elution of product with ligand or byproducts. | Optimize the chromatographic mobile phase. Consider a different ligand that may have different polarity. |
Safety and Handling
As a halogenated aromatic amine, 3-Bromo-2-chloro-4,5-difluoroaniline and its structural isomers require careful handling.
-
Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound may be air-sensitive.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Bromo-2-chloro-4,5-difluoroaniline is a high-value building block whose strategic importance is underscored by its application in the synthesis of complex pharmaceuticals like Venetoclax. Its well-defined reactivity profile, particularly the selective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allows for its reliable incorporation into advanced synthetic routes. The protocol detailed herein provides a robust and reproducible method for a key C-N bond formation, demonstrating the power of modern catalytic methods in accelerating drug development.
References
-
Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121. [Link]
-
Ge, P. et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications. [Link]
-
PubChem. 3-Bromo-2,4-difluoroaniline. National Center for Biotechnology Information. [Link]
-
University of Leicester. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Ku, Y.-Y. et al. (2023, February 27). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. European Patent Office. [Link]
- Google Patents.
-
Eureka | Patsnap. (2019, February 12). Preparation method of Venetoclax intermediate and product. [Link]
-
Quick Company. A Process For The Preparation Of Venetoclax And Its Polymorphs Thereof. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]
-
Hartwig, J. F. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575-5580. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
PubChem. 3-Bromo-2,5-difluoroaniline. National Center for Biotechnology Information. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. fishersci.com [fishersci.com]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Strategic Utilization of Fluorinated Anilines in Agrochemical Development
Abstract
Fluorinated anilines represent a cornerstone class of intermediates in the synthesis of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides, PPO herbicides, and benzoylurea insecticides. The strategic incorporation of fluorine atoms onto the aniline ring modulates lipophilicity (
Strategic Rationale: The "Fluorine Effect" in Agrochemical Design
Metabolic Blocking and Bioisosterism
In agrochemical discovery, the primary utility of fluorinated anilines is to extend the half-life of active ingredients within the plant or pest. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol), making it resistant to metabolic cleavage.
-
Para-Blocking: Substitution at the 4-position (para) of the aniline ring prevents hydroxylation by cytochrome P450 enzymes, a common detoxification pathway in fungi and weeds.
-
Ortho-Shielding: Fluorine at the 2- or 6-position (ortho) creates steric and electronic shielding of the amide bond (in SDHIs), preventing hydrolytic cleavage by esterases/amidases.
Electronic Modulation (The Nucleophilicity Trade-off)
While fluorine improves biological performance, it complicates synthesis. Fluorine is highly electronegative (
-
Impact: This dramatically lowers the pKa of the anilinic amine (from ~4.6 for aniline to ~1.5–3.0 for polyfluorinated anilines).
-
Consequence: The nitrogen becomes significantly less nucleophilic, causing standard amide coupling protocols (e.g., EDC/HOBt, DCC) to fail or proceed with poor yields.
Visualization: The Fluorine Optimization Workflow
The following decision tree illustrates the logic for selecting specific fluorinated aniline substitution patterns during Lead Optimization.
Figure 1: Decision matrix for incorporating fluorinated anilines into agrochemical leads, highlighting the divergence in synthetic strategy based on electronic deactivation.
Experimental Protocols
Protocol A: Handling and Purification of Polyfluorinated Anilines
Safety Note: Fluorinated anilines (e.g., 2,4-difluoroaniline, 2,3,4-trifluoroaniline) are toxic by inhalation and skin absorption. They are also volatile. All operations must be performed in a fume hood.
Reagents:
-
Crude Fluorinated Aniline (Commercial or synthesized via Halex reaction)
-
Hexanes/Ethyl Acetate (HPLC Grade)
-
Activated Charcoal
Procedure:
-
Assessment: Check the color. Pure fluorinated anilines are clear oils or white solids. Oxidation leads to brown/red coloration.
-
Filtration: If colored, dissolve the aniline in 10% EtOAc/Hexane. Treat with activated charcoal (5 wt%) for 30 minutes. Filter through a Celite pad.
-
Storage: Store under Argon/Nitrogen atmosphere. Fluorinated anilines are prone to N-oxidation over time.
Protocol B: "The Difficult Coupling" – Amide Bond Formation with Electron-Deficient Anilines
Context: Standard coupling reagents often fail with polyfluorinated anilines due to low nucleophilicity. This protocol uses TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Pentafluoropyridine (PFP) to generate a highly reactive acyl fluoride intermediate in situ, which is superior for coupling sterically hindered or electron-poor amines.
Target Reaction: Coupling of a Pyrazole Carboxylic Acid (Acid) with 2,3,4-Trifluoroaniline (Amine).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Fluorinated Aniline (1.1 equiv)
-
TFFH (1.1 equiv) OR Pentafluoropyridine (PFP) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Activation (Acyl Fluoride Formation):
-
In a flame-dried flask under
, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5 mL). -
Add DIPEA (3.0 mmol).
-
Add TFFH (1.1 mmol) in one portion.
-
Observation: Stir at 0°C for 30 minutes. The formation of the acyl fluoride can be monitored by
NMR (look for a signal around +15 to +30 ppm for -COF).
-
-
Coupling:
-
Add the Fluorinated Aniline (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Note: If the aniline is extremely unreactive (e.g., perfluorinated), refluxing in 1,2-dichloroethane (80°C) may be required.
-
-
Quench and Workup:
-
Quench with water. Extract with DCM (3x).
-
Wash organic layer with 1M HCl (to remove unreacted DIPEA and aniline) and saturated
. -
Dry over
and concentrate.
-
-
Self-Validating Checkpoint:
-
TLC: The acyl fluoride intermediate is often visible on TLC (less polar than acid). Its disappearance confirms reaction progress.
-
LC-MS: Check for the mass of the Product (
). Warning: Unreacted acyl fluoride can hydrolyze back to acid on the column, potentially leading to false negatives if not careful.
-
Analytical Validation & Data Interpretation
Nuclear Magnetic Resonance ( NMR)
Fluorine NMR is the most powerful tool for characterizing these compounds. It provides a clean background (no solvent peaks) and distinct shifts.
| Compound Class | Typical | Multiplicity | Diagnostic Value |
| Ortho-F (Aniline) | -120 to -135 ppm | Multiplet | Indicates steric protection of N. |
| Meta-F (Aniline) | -110 to -120 ppm | Multiplet | Electronic tuning without steric bulk. |
| Para-F (Aniline) | -115 to -125 ppm | Triplet (tt) | Blocks metabolic oxidation. |
| Acyl Fluoride | +15 to +35 ppm | Singlet/Broad | Transient Intermediate (Confirm activation). |
| Trifluoromethyl | -60 to -65 ppm | Singlet | Lipophilicity marker. |
Mechanism of Coupling (Visualized)
Understanding the in situ activation is critical for troubleshooting.
Figure 2: Reaction pathway for TFFH-mediated amide coupling. The Acyl Fluoride intermediate is key to overcoming the low nucleophilicity of fluorinated anilines.
References
-
Metabolic Stability Mechanisms: Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Amide Coupling Protocols: Due-Hansen, M. E., et al. (2016).[2][3][4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.[2][4]
-
Agrochemical Applications (SDHIs): Xu, H., et al. (2026).[5] Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs. Pesticide Biochemistry and Physiology.
-
Fluorinated Building Blocks: Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?
-
Pentafluoropyridine Activation: Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters (2021).
Sources
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- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for bromination of difluoroanilines
Application Note: Precision Regiocontrol in the Bromination of Difluoroanilines
Part 1: Executive Summary
Difluoroanilines are critical scaffolds in the synthesis of kinase inhibitors, agrochemicals, and organic semiconductors. The introduction of a bromine handle allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the competing electronic effects of the amino group (strongly activating, ortho/para director) and the two fluorine atoms (deactivating inductive effect, but ortho/para resonance directors) create a challenge in achieving high regioselectivity and preventing poly-bromination.
This guide details two validated protocols:
-
Method A (NBS): High-precision, kinetic control for laboratory-scale synthesis.
-
Method B (HBr/H₂O₂): An oxidative "green" protocol suitable for scale-up.
Part 2: Mechanistic Principles & Causality
To control the reaction, one must understand the electronic battlefield on the arene ring.
The Hierarchy of Directing Groups
-
Amino Group (-NH₂): The dominant activator.[1] It increases electron density at the ortho and para positions via strong resonance donation (+M).
-
Fluorine Atoms (-F): Weakly deactivating due to high electronegativity (-I) but ortho/para directing via resonance (+M).
-
The Outcome: The -NH₂ group dictates the regiochemistry. Bromination will occur ortho or para to the amine, provided those sites are not sterically blocked.
Case Studies in Regioselectivity
-
Case 1: 2,6-Difluoroaniline [2][3][4][5]
-
Positions: C2 and C6 are blocked by Fluorine.
-
Directing: -NH₂ directs to C4 (para).
-
Outcome: Exclusive formation of 4-bromo-2,6-difluoroaniline .
-
-
Case 2: 2,4-Difluoroaniline [1]
-
Positions: C2 and C4 are blocked.
-
Directing: -NH₂ directs to C6 (ortho).[1]
-
Conflict: Fluorines direct to C3 and C5.
-
Outcome: The strong activation of -NH₂ overrides the fluorines. The major product is 6-bromo-2,4-difluoroaniline .
-
Part 3: Experimental Design & Reagent Selection
Reagent Decision Matrix
Select your reagent based on scale and selectivity requirements.
| Reagent | Active Species | Selectivity | Atom Economy | Recommended Use |
| N-Bromosuccinimide (NBS) | Low conc. | High | Low (Succinimide waste) | Discovery/Lab Scale (<50g) |
| Molecular | Moderate | High | Traditional Scale-up | |
| In-situ | High | Excellent (Water byproduct) | Green Process / Manufacturing |
Solvent Screening Data (NBS System)
| Solvent | Dielectric Constant | Reaction Rate | Selectivity Profile | Notes |
| Acetonitrile (MeCN) | 37.5 | Fast | High | Standard choice. Easy workup. |
| DMF | 36.7 | Very Fast | Moderate | Can lead to over-bromination if not cooled. |
| DCM | 8.9 | Slow | High | Good for solubility issues, but slower kinetics. |
Part 4: Detailed Protocols
Protocol A: High-Precision NBS Bromination (Standard)
Best for: 2,6-Difluoroaniline and 2,4-Difluoroaniline (1g - 20g scale)
Reagents:
-
Substrate: Difluoroaniline (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/aged.
-
Solvent: Acetonitrile (MeCN) (0.1 M concentration)
Workflow Diagram:
Caption: Figure 1. Step-wise workflow for NBS-mediated bromination ensuring kinetic control.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the difluoroaniline (1.0 equiv) in Acetonitrile (10 mL per gram of substrate).
-
Kinetic Control: Cool the solution to 0°C using an ice bath. Why? Lower temperature reduces the rate of di-bromination side products.
-
Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not add all at once. Why? Avoiding high local concentrations of brominating agent prevents "hotspots" of over-reaction.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. Look for the disappearance of the starting material (
) and appearance of product ( ).
-
-
Quench: Add 10% aqueous Sodium Thiosulfate (
) solution. Why? This reduces unreacted bromine/NBS to harmless bromide, preventing bromination during workup. -
Workup: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (
). Wash combined organics with water and brine. Dry over .[6] -
Purification: Usually not required. If necessary, pass through a short silica plug.
Protocol B: Green Oxidative Bromination (Scale-Up)
Best for: Multi-gram to Kilogram scale, minimizing organic waste.
Reagents:
-
Substrate: Difluoroaniline (1.0 equiv)
-
Acid: 48% Hydrobromic Acid (HBr) (1.1 equiv)
-
Oxidant: 30% Hydrogen Peroxide (
) (1.1 equiv) -
Solvent: Water (or Water/Ethanol 1:1 if solubility is poor)
Mechanism:
Step-by-Step Procedure:
-
Suspend difluoroaniline in water (or water/EtOH) in a flask open to air (or loosely capped).
-
Add 48% HBr (1.1 equiv) slowly. The amine will form the hydrobromide salt (soluble).
-
Add 30%
dropwise via an addition funnel over 1 hour at Room Temperature. -
Stir for 1–2 hours. The brominated product often precipitates out of the aqueous solution as a solid.
-
Filter the solid. Wash with cold water.
-
Recrystallize from Ethanol/Water if needed.
Part 5: Quality Control & Troubleshooting
Self-Validating Analytical Systems:
| Observation | Diagnosis | Corrective Action |
| LCMS shows M+2H+158 peak | Di-bromination occurred. | Reduce reaction temp to -10°C; reduce NBS equivalents to 0.95. |
| Dark red/brown color persists | Excess free bromine present. | Insufficient quenching. Add more Sodium Thiosulfate.[9] |
| Sticky gum after workup | Succinimide contamination. | Wash organic layer with water ( |
Regiochemistry Validation (NMR):
-
2,6-Difluoro-4-bromoaniline: Look for a doublet (
) integrating to 2 protons in NMR (symmetry). -
2,4-Difluoro-6-bromoaniline: Look for two distinct multiplets in the aromatic region (loss of symmetry).
Part 6: References
-
BenchChem. (2025).[6] Synthesis routes of 4-Bromo-2,6-difluoroaniline. Retrieved from
-
PrepChem. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline.[2][3][5] Retrieved from
-
Podgoršek, A., et al. (2009). Green Chemistry Approaches to Bromination.[10][11]Green Chemistry, 11, 1542-1549. (Contextual citation for H2O2/HBr method).
-
Vanderbilt University. (2010). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Mechanistic insight on NBS selectivity). Retrieved from
-
ACS Green Chemistry Institute. (2026). Reagent Guides: Bromination.[6][7][8][10][11][12][13] Retrieved from
Sources
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- 2. prepchem.com [prepchem.com]
- 3. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4 | UniVOOK Chemical [univook.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. ossila.com [ossila.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. scribd.com [scribd.com]
- 12. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 13. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocols: The Strategic Role of 3-Bromo-2-chloro-4,5-difluoroaniline in Advanced Organic Electronic Materials
These application notes serve as a technical guide for researchers, materials scientists, and professionals in drug development on the strategic applications of 3-Bromo-2-chloro-4,5-difluoroaniline in the synthesis of novel organic electronic materials. This document provides an in-depth analysis of the molecule's potential, underpinned by established principles of materials science, and includes detailed, adaptable protocols for its synthetic utilization.
Introduction: A Multifunctional Building Block for Organic Electronics
3-Bromo-2-chloro-4,5-difluoroaniline is a highly functionalized aromatic compound poised to be a valuable building block in the design of next-generation organic electronics. Its unique substitution pattern, featuring a synthetically versatile bromine atom, and the presence of multiple electron-withdrawing halogens (chlorine and fluorine), offers a powerful toolkit for tuning the optoelectronic properties of organic semiconductors. The strategic placement of these functional groups allows for precise control over molecular architecture and electronic energy levels, which are critical for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
The electron-deficient nature imparted by the chloro and difluoro substituents can be leveraged to design materials with low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is particularly advantageous for creating efficient Electron Transport Materials (ETMs) and stable Hole Transport Materials (HTMs). The bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of larger π-conjugated systems.
The Impact of Polyhalogenation on Material Properties
The incorporation of multiple halogen atoms onto an aromatic core is a well-established strategy for modulating the properties of organic semiconductors.[1][2] The strongly electron-withdrawing nature of fluorine and chlorine atoms has a profound effect on the electronic structure of the molecule.
-
Energy Level Depression : The inductive effect of the halogens lowers both the HOMO and LUMO energy levels. This can enhance the electron injection properties of a material, making it a better ETM, or improve the ambient stability of an HTM by making it more resistant to oxidation.[1]
-
Intermolecular Interactions : The presence of fluorine can lead to favorable F---F and F---H interactions, which can influence the solid-state packing of the molecules.[2] A well-ordered molecular packing is often conducive to efficient charge transport.
-
Solubility and Morphology : Halogenation can also be used to fine-tune the solubility of the material in organic solvents, which is a crucial parameter for solution-processable devices.
| Property | Influence of -F and -Cl Substituents | Significance in Organic Electronics |
| HOMO Energy Level | Lowered (deeper) | Increased stability for HTMs, better energy level alignment. |
| LUMO Energy Level | Lowered | Facilitates electron injection for ETMs. |
| Electron Affinity | Increased | Beneficial for n-type (electron-transporting) materials. |
| Molecular Packing | Can promote ordered packing through non-covalent interactions. | Potentially enhances charge carrier mobility in thin films. |
Key Synthetic Transformations and Applications
The synthetic utility of 3-Bromo-2-chloro-4,5-difluoroaniline is primarily centered around the reactivity of the bromine and aniline functionalities. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl and C-F bonds, allowing for selective functionalization.[3]
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is widely used to synthesize the conjugated backbones of organic electronic materials.[4][5] By coupling 3-Bromo-2-chloro-4,5-difluoroaniline with various arylboronic acids or esters, a wide range of biaryl compounds can be prepared. These can serve as cores for more complex materials.
Caption: Suzuki-Miyaura coupling workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In a Schlenk flask, combine 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition : Add a degassed solvent system, such as a 4:1 mixture of toluene and water. Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Triarylamines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[6][7] This reaction can be used to couple 3-Bromo-2-chloro-4,5-difluoroaniline with various primary or secondary amines, including carbazole or diphenylamine derivatives, to create triarylamine-based structures. Triarylamines are a cornerstone class of materials for HTLs in OLEDs due to their excellent hole mobility and stability.
Caption: Buchwald-Hartwig amination workflow.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 eq.), the amine coupling partner (1.1 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.
-
Reaction : Seal the tube and heat the mixture to 90-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification : Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Application in Organic Electronic Devices
Materials derived from 3-Bromo-2-chloro-4,5-difluoroaniline can be incorporated into various layers of an organic electronic device.
Caption: Generic multilayer OLED structure.
-
OLEDs : As discussed, derivatives can be designed as HTLs or ETMs. For example, a triarylamine synthesized via Protocol 2 could function as an HTL, while a molecule with a suitable electron-accepting group added via Protocol 1 could serve as an ETM.
-
OFETs : The planarity and intermolecular packing of materials derived from this aniline can be engineered to promote high charge carrier mobility, a key requirement for the semiconductor layer in an OFET.
-
OPVs : In organic solar cells, derivatives of 3-Bromo-2-chloro-4,5-difluoroaniline could be explored as either electron-donor or electron-acceptor materials in the bulk heterojunction active layer, depending on the functional groups appended to the core structure.
Conclusion
3-Bromo-2-chloro-4,5-difluoroaniline represents a promising, yet underexplored, platform for the synthesis of advanced organic electronic materials. Its polyhalogenated nature provides a means to systematically tune the electronic energy levels and physical properties of resulting molecules. The presence of a selectively reactive bromine atom allows for the facile construction of complex, conjugated systems through well-established cross-coupling methodologies. The protocols and principles outlined in these notes provide a solid foundation for researchers to begin exploring the potential of this versatile building block in creating novel materials for a new generation of organic electronic devices.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials in positive charge electrophotography. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2023, February 17). Halogenated Hole‐Transport Molecules with Enhanced Isotropic Coordination Capability Enable Improved Interface and Light Stability of Perovskite Solar Cells. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 17, 2026, from [Link]
-
(n.d.). Electron Transport Materials: Synthesis, Properties and Device Performance. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Influence of the Halogenated Substituent on Charge Transfer Mobility of Aniline Tetramer and Derivatives: Remarkable Anisotropic Mobilities. Retrieved February 17, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health. (2019, April 8). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.
-
Googleapis.com. (2016, June 10). (12) United States Patent. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health. (2021, February 26). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 17, 2026, from [Link]
-
MDPI. (2023, November 17). Advances in Hole Transport Materials for Layered Casting Solar Cells. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 17, 2026, from [Link]
-
RSC Publishing. (2019, April 8). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. Retrieved February 17, 2026, from [Link]
-
PubChemLite. (n.d.). 3-bromo-4,5-difluoroaniline (C6H4BrF2N). Retrieved February 17, 2026, from [Link]
-
RSC Publishing. (n.d.). Molecularly engineered hole-transport material for low-cost perovskite solar cells. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746. Retrieved February 17, 2026, from [Link]
-
PubMed. (2024, March 1). H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2019, April 8). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
National Institutes of Health. (n.d.). Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. Retrieved February 17, 2026, from [Link]
-
USD RED. (2023, October 26). "CHEMISTRY OF FLUORINATED FUNCTIONAL GROUPS: IMPACT ON MOLECULAR PACKIN" by Shankar Gairhe. Retrieved February 17, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US8057916B2 - OLED device with improved performance.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
-
(n.d.). Organic Light-Emitting Devices Fabricated from Semiconducting Nanospheres. Retrieved February 17, 2026, from [Link]
-
(2019, September 23). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Retrieved February 17, 2026, from [Link]
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IRIS - Università degli Studi di Cagliari. (n.d.). Synthesis and characterizations of new organic molecules luminescent for applications in lighting and bioimaging. Retrieved February 17, 2026, from [Link]
-
(2025, August 6). A Polyboryl-Functionalized Triazine as an Electron Transport Material for OLEDs. Retrieved February 17, 2026, from [Link]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Derivatization of 3-Bromo-2-chloro-4,5-difluoroaniline in Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Bromo-2-chloro-4,5-difluoroaniline is a prime example of such a scaffold, offering a confluence of reactive sites and desirable physicochemical properties that make it an exceptionally versatile starting material. The presence of fluorine atoms is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] Concurrently, the aniline amine group provides a nucleophilic center for a variety of modifications, while the differentially reactive bromine and chlorine atoms serve as orthogonal handles for sophisticated transition-metal-catalyzed cross-coupling reactions.[1][2] This unique arrangement allows for the controlled, stepwise introduction of diverse pharmacophores, enabling the construction of complex molecular architectures essential for probing biological targets and optimizing lead compounds.
This guide provides a detailed exploration of key derivatization strategies for 3-Bromo-2-chloro-4,5-difluoroaniline, complete with field-proven protocols and the scientific rationale behind experimental choices.
Strategic Derivatization Pathways
The functionalization of 3-Bromo-2-chloro-4,5-difluoroaniline can be logically categorized by targeting its distinct reactive sites: the nucleophilic amino group and the electrophilic carbon-halogen bonds. The choice of pathway depends on the desired final structure and the overall synthetic strategy.
Figure 1: Key derivatization pathways for 3-Bromo-2-chloro-4,5-difluoroaniline.
Part 1: N-Derivatization Protocols
The amino group of the aniline is a primary site for modification, allowing for the introduction of a vast array of functional groups through acylation, alkylation, and arylation reactions.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that converts the aniline into a more complex amide. This can serve to install a key pharmacophore, alter electronic properties, or act as a protecting group for the amine to direct subsequent reactions at the halogen sites. The reaction is typically robust and high-yielding.[3]
Rationale: The use of an acyl chloride or anhydride provides a highly electrophilic carbonyl carbon that readily reacts with the nucleophilic aniline nitrogen. A mild base, such as pyridine or triethylamine, is used to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion.
Protocol 1: General Procedure for N-Acylation
-
Dissolution: Dissolve 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath to moderate the initial exothermic reaction.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[3]
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride, Anhydride | Highly reactive electrophiles for efficient amide formation. |
| Base | Pyridine, Triethylamine | Scavenges acidic byproducts (e.g., HCl) to drive the reaction forward. |
| Solvent | CH₂Cl₂, THF, CH₃CN | Aprotic solvents that do not interfere with the reaction.[5] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the specific acylating agent. |
Table 1: Typical Reaction Conditions for N-Acylation.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction is indispensable in medicinal chemistry for synthesizing diarylamines and N-aryl heterocycles, which are prevalent motifs in pharmaceuticals. The choice of ligand is critical for achieving high yields, especially with sterically hindered or electron-poor coupling partners.
Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aniline and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired N-arylated product and regenerates the Pd(0) catalyst.[8] Bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps.[9]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig N-Arylation
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl bromide or chloride (1.0 eq), 3-Bromo-2-chloro-4,5-difluoroaniline (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 8-24 hours), cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate the desired N-aryl aniline derivative.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that generate the active Pd(0) catalyst in situ. |
| Ligand | XPhos, BrettPhos, BINAP | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the aniline. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents stable at high temperatures. |
| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle. |
Table 2: Recommended Conditions for Buchwald-Hartwig N-Arylation.
Part 2: C-Derivatization via Cross-Coupling
The carbon-bromine and carbon-chlorine bonds on the aniline ring are excellent sites for introducing new carbon-carbon or carbon-heteroatom bonds. The differential reactivity between these halogens (C-Br is generally more reactive than C-Cl in palladium-catalyzed couplings) allows for selective and sequential functionalization.[10]
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling is one of the most widely used reactions for C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast library of boronic acids and esters.[11][12] By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent, different coupling reaction.
Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling follows a Pd(0)/Pd(II) catalytic cycle. The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. The base is crucial for activating the organoboron species to facilitate this step.
Protocol 3: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reaction Setup: In a Schlenk flask, combine 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).[10]
-
Heating: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the selectively coupled product.[10]
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Effective catalysts for coupling aryl bromides under relatively mild conditions. |
| Boron Reagent | Arylboronic Acid/Ester | Stable, commercially available coupling partners. |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for the transmetalation step. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Biphasic systems are common and often enhance reaction rates. |
| Temperature | 80 - 100 °C | Sufficient to promote coupling at C-Br without significant reaction at C-Cl. |
Table 3: Recommended Conditions for Selective Suzuki-Miyaura Coupling.
Expert Insight: To achieve coupling at the less reactive C-Cl position, more forcing conditions are typically required. This may involve higher temperatures and the use of more active catalyst systems, often employing sterically hindered alkylphosphine ligands that favor oxidative addition to the stronger C-Cl bond.[13] This differential reactivity is a powerful tool for building molecular complexity in a controlled manner.
Conclusion
3-Bromo-2-chloro-4,5-difluoroaniline is a highly valuable and adaptable building block for medicinal chemistry. Its multiple, distinct reactive sites allow for a wide range of derivatization reactions, including N-acylation, N-arylation, and selective C-C bond formation via cross-coupling. The protocols outlined in this guide provide a robust starting point for researchers to explore the chemical space around this scaffold, facilitating the synthesis of novel compounds for drug discovery programs. Mastery of these derivatization techniques enables the medicinal chemist to fine-tune molecular properties, optimize biological activity, and ultimately accelerate the development of new medicines.
References
- Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13732746, 3-Bromo-2,4-difluoroaniline. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Movassaghi, M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(22), 5792–5795. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
Hearn, B. R., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 49(8), 1467–1479. Retrieved from [Link]
- Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
-
Wiley Online Library. (2019). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 25(63), 14299-14303. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. Journal of Chemical and Pharmaceutical Research, 8(8), 725-729. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1525. Retrieved from [Link]
Sources
- 1. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0322279B1 - Process for the acylation of n,n-diallyl aniline - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 12. boa.unimib.it [boa.unimib.it]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline
Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline. This critical building block is instrumental in various drug discovery and development programs. This guide is designed for researchers, scientists, and process chemists to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction outcomes for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-Bromo-2-chloro-4,5-difluoroaniline?
There are two primary strategies for synthesizing this molecule. The most direct route is the electrophilic bromination of 2-chloro-4,5-difluoroaniline. This approach is atom-economical but requires precise control to achieve the desired regioselectivity. An alternative, multi-step approach involves the reduction of a nitro-precursor, such as 1-bromo-2-chloro-4,5-difluoro-3-nitrobenzene.[1][2] This route can offer better control over isomer formation but involves more steps, including the synthesis and reduction of the nitrated intermediate.[1]
Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂) for this synthesis?
While elemental bromine can be used, N-Bromosuccinimide (NBS) is generally the preferred reagent for laboratory-scale synthesis.[3][4] The amino group (-NH₂) in the starting material is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[5][6] Using a highly reactive reagent like Br₂ can easily lead to over-bromination, forming di- or tri-brominated byproducts and significantly reducing the yield of the desired mono-brominated product.[3][6] NBS is a milder and more selective brominating agent, providing a slow, controlled release of electrophilic bromine, which helps to minimize these side reactions.[7][8]
Q3: What is the importance of reagent purity, especially for N-Bromosuccinimide (NBS)?
The purity of all reagents is critical, but particular attention must be paid to NBS. Over time, NBS can decompose, often indicated by a yellow or orange color, due to the formation of molecular bromine (Br₂).[9][10] Using degraded NBS can lead to inconsistent reaction rates, formation of unexpected byproducts, and lower yields.[11] It is highly recommended to use freshly recrystallized, pure white NBS for optimal results.[10][11]
Q4: What are the key safety considerations for this synthesis?
Working with halogenated compounds requires strict safety protocols.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reactions: The bromination of anilines can be highly exothermic.[7] Reagents should be added slowly and portion-wise, with efficient cooling and temperature monitoring to prevent a runaway reaction.
-
Waste Disposal: Dispose of all halogenated organic waste according to your institution's hazardous waste guidelines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline via the bromination of 2-chloro-4,5-difluoroaniline.
Problem 1: Low or No Yield of the Desired Product
Possible Cause 1.1: Inactive Brominating Agent
-
Explanation: As mentioned in the FAQ, N-Bromosuccinimide (NBS) degrades over time.[10] If your NBS is yellowed or has been stored for an extended period, its reactivity may be compromised, leading to an incomplete reaction.
-
Solution: Purify the NBS by recrystallization from hot water.[9][11][12] The resulting pure white crystals will have significantly higher activity.
Possible Cause 1.2: Incorrect Reaction Temperature
-
Explanation: Electrophilic aromatic substitution reactions are sensitive to temperature. For activated rings like anilines, running the reaction at too high a temperature can promote side reactions and decomposition, while a temperature that is too low may result in a sluggish or stalled reaction.
-
Solution: Conduct the reaction at a controlled low temperature, typically between 0°C and ambient temperature, to enhance regioselectivity and minimize byproduct formation.[3][13] Use an ice bath for cooling and monitor the internal temperature closely during reagent addition.
Experimental Protocol: Recrystallization of N-Bromosuccinimide (NBS)
-
Dissolution: In a fume hood, add the impure (yellowish) NBS to a flask (e.g., 10 g of NBS per 100 mL of water).[11]
-
Heating: Heat the water to 90-95°C to fully dissolve the NBS.[11] Do not boil excessively.
-
Cooling: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, pure, white, needle-like crystals of NBS will form.[12] To maximize recovery, further cool the flask in an ice bath.[12]
-
Isolation: Collect the white crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Drying: Dry the purified NBS crystals under vacuum to remove all residual water. Store the dried reagent in a desiccator, protected from light.
Problem 2: Significant Formation of Impurities
Possible Cause 2.1: Over-bromination (Di-brominated byproduct)
-
Explanation: The high reactivity of the aniline starting material makes it prone to multiple brominations.[6] This occurs when the reaction conditions are too harsh or the brominating agent is added too quickly.
-
Solution:
-
Slow Addition: Add the NBS solution dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Solvent Choice: Use an appropriate inert solvent. Acetic acid or chlorinated hydrocarbons are often suitable choices.[13]
-
Protecting Group Strategy: For particularly challenging cases, consider temporarily protecting the highly activating amino group as an acetanilide.[14][15] The acetyl group moderates the ring's reactivity, allowing for more controlled bromination. The protecting group is then removed by hydrolysis in a subsequent step.
-
Possible Cause 2.2: Formation of Regioisomers
-
Explanation: While the existing chloro- and fluoro- substituents direct the incoming bromine, some formation of other isomers is possible depending on the reaction conditions.
-
Solution: Precise temperature control is crucial for regioselectivity.[3] Running the reaction at the lower end of the optimal temperature range (e.g., 0-5°C) can favor the formation of the desired 3-bromo isomer.
Problem 3: Reaction Stalls or is Incomplete
Possible Cause 3.1: Insufficient Reagent Stoichiometry
-
Explanation: This is a straightforward but common issue. If less than one full equivalent of the brominating agent is used, the reaction will stop once the limiting reagent is consumed.
-
Solution: Carefully calculate and weigh your reagents. It is common to use a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS to ensure the complete consumption of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Possible Cause 3.2: Poor Solubility
-
Explanation: If the starting material is not fully dissolved in the chosen solvent, the reaction becomes a multiphase system, leading to slow and inefficient conversion.
-
Solution: Ensure your starting aniline is completely soluble in the solvent before beginning the addition of the brominating agent. If solubility is an issue, you may need to screen alternative solvents or gently warm the mixture to achieve dissolution before cooling it to the target reaction temperature.
Visualization of Workflows
To aid in understanding the experimental and troubleshooting logic, the following diagrams have been created.
Caption: General workflow for the synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline.
Caption: Decision tree for troubleshooting common synthesis issues.
Comparative Data on Brominating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Acetic Acid or CH₂Cl₂, 0°C to RT | Milder, more selective, reduces over-bromination, easier to handle solid.[3][7][8] | Higher cost, can decompose on storage requiring purification.[10][11] |
| **Elemental Bromine (Br₂) ** | Acetic Acid or HBr (aq), 0°C to RT | Lower cost, high reactivity. | Highly corrosive and toxic, difficult to handle, high risk of over-bromination with activated rings.[6] |
References
-
N-Bromosuccinimide - Wikipedia. [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. [Link]
-
Recrystillization of NBS - YouTube. [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. [Link]
-
Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reactions of Aniline - Chemistry Steps. [Link]
-
3.2A: Reagent Purification - Chemistry LibreTexts. [Link]
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PMC. [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry. [Link]
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester. [Link]
- EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google P
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications. [Link]
-
Aromatic Reactivity - MSU chemistry. [Link]
-
Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium … - ResearchGate. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC. [Link]
- EP2940002A1 - Halogenated aniline and method for producing same - Google P
- US5977412A - Process for preparing 3,5-difluoroaniline - Google P
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. [Link]
-
Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium - Scribd. [Link]
Sources
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- 2. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
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- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Side products in the synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline
Topic: 3-Bromo-2-chloro-4,5-difluoroaniline[1]
Executive Summary
Target Molecule: 3-Bromo-2-chloro-4,5-difluoroaniline CAS Registry Number: (Varies by salt/form, typically associated with 2-chloro-4,5-difluoroaniline derivatives) Primary Application: Key intermediate for fluoroquinolone antibiotics and kinase inhibitors.[1]
This technical guide addresses the critical challenge of regioselectivity in the synthesis of 3-bromo-2-chloro-4,5-difluoroaniline. The primary synthetic hurdle is the electronic conflict between the amino group (strong ortho/para director) and the halogen substituents.[1] Most users encountering low yields or "unknown" impurities are likely observing the formation of the 6-bromo regioisomer or poly-halogenated species .[1]
Module 1: Critical Impurity Profiling
The following table summarizes the most common side products encountered during the halogenation of 2-chloro-4,5-difluoroaniline.
| Impurity Type | Compound Name | Origin / Cause | Detection (LC-MS/NMR) |
| Major Regioisomer | 6-Bromo-2-chloro-4,5-difluoroaniline | Electronic Control: The -NH₂ group directs electrophiles to the C6 position (ortho), overriding the C3 preference.[1] | NMR: distinct H-F coupling pattern compared to target. Retention Time: Often very close to target. |
| Over-Reaction | 3,6-Dibromo-2-chloro-4,5-difluoroaniline | Stoichiometry: Excess brominating agent (NBS/Br₂) or high temperatures.[1] | MS: Mass shift of +79/81 Da (M+Br).[1][2] Isotopic pattern shows multiple Br atoms.[1] |
| Starting Material | 2-Chloro-4,5-difluoroaniline | Incomplete Reaction: Insufficient reaction time or deactivated catalyst.[1] | MS: Base peak [M+H]⁺ corresponding to SM.[1] |
| Oxidation Byproduct | Azo-dimers / Tars | Radical Coupling: Oxidation of the aniline amine under aerobic conditions or high thermal stress.[1] | Visual: Dark/Black color in reaction mixture.[1] Broad peaks in NMR baseline.[1] |
Module 2: The Regioselectivity Challenge (Root Cause Analysis)
The synthesis of the 3-bromo isomer via direct bromination is thermodynamically and kinetically difficult because the C6 position is electronically favored over the C3 position.
The Electronic Conflict:
-
-NH₂ (Position 1): Strongly activates positions 2, 4, and 6.[1] (2 and 4 are blocked; 6 is open ).[1]
-
-Cl (Position 2): Weakly deactivates; directs ortho/para to itself (Positions 3 and 5).[1] (3 is open ).
-
-F (Position 4): Deactivates but directs ortho/para (Positions 3 and 5).[1] (3 is open ).
Result: The -NH₂ group is the dominant director.[1] Without modification, direct bromination yields the 6-bromo isomer as the major product.[1]
Visualizing the Competition (Pathway Diagram)
Caption: Reaction pathway showing the competition between C6 (impurity) and C3 (target) bromination sites based on electronic directing effects.
Module 3: Troubleshooting & Protocols
Q1: How do I confirm if I have the 6-bromo impurity or the 3-bromo target?
Answer: 1H NMR is the definitive method.[1] Mass Spectrometry (MS) cannot distinguish these regioisomers as they have identical masses.[1]
-
Target (3-Bromo): The remaining proton is at C6 .[1]
-
This proton is ortho to the amine and meta to the fluorine at C4.[1]
-
Coupling: Look for a doublet of doublets (dd) with characteristic
coupling constants.
-
-
Impurity (6-Bromo): The remaining proton is at C3 .[1]
Q2: How can I force the reaction to the C3 position?
Answer: You must alter the directing effects or use a "Blocking Group" strategy. Direct bromination will almost always fail to give high selectivity for C3.[1]
Recommended Protocol (Blocking Strategy):
-
Protection: Convert the amine to an acetamide (using Acetic Anhydride).[1] This makes the group bulkier, potentially hindering the C6 position (ortho to the amine), though -NHAc is still an ortho/para director.[1]
-
Alternative Route (Sandmeyer): A more reliable route often used in industry avoids this competition entirely:
Q3: I see a "M+2" peak pattern in MS. Is this a side product?
Answer: Not necessarily. This is likely the natural isotope signature of Chlorine and Bromine.[1]
-
Chlorine: ³⁵Cl (75%) and ³⁷Cl (25%).[1]
-
Bromine: ⁷⁹Br (50%) and ⁸¹Br (50%).[1]
-
Pattern: A monobromo-monochloro compound will show a distinct isotopic envelope (M, M+2, M+4).[1]
-
Warning: If you see a cluster extending to M+6 or M+8, you have poly-brominated side products (3,6-dibromo species).[1]
Module 4: Experimental Optimization (FAQ)
Q: Can I use NBS (N-Bromosuccinimide) instead of Br₂? A: Yes, and it is preferred. NBS allows for slow, controlled release of Bromine radicals or electrophilic Br+.[1]
-
Solvent Choice: Use polar aprotic solvents like DMF or Acetonitrile.[1]
-
Temperature: Keep below 0°C initially to favor kinetic control, though this favors C6.[1] To access C3, thermodynamic equilibration (higher temp) is rarely successful due to the stability of the C-Br bond; steric manipulation is better.
Q: My reaction turned black. What happened? A: Aniline Oxidation. Anilines are sensitive to oxidation.[1]
-
Fix: Run the reaction under an inert atmosphere (Nitrogen or Argon).[1]
-
Fix: Ensure your solvent is degassed.[1]
-
Cleanup: Use a silica plug filtration to remove the polar tarry byproducts before crystallization.[1]
References
-
Synthesis of Halogenated Anilines (Patent)
-
Regioselectivity in Aniline Halogenation
-
Alternative Synthesis via Benzoic Acid (Curtius Rearrangement)
Sources
- 1. 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 9. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stabilizing 3-Bromo-2-chloro-4,5-difluoroaniline for Long-Term Storage
Introduction
3-Bromo-2-chloro-4,5-difluoroaniline is a highly substituted aromatic amine, a critical building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The inherent reactivity of the aniline functional group, however, presents significant challenges for its long-term storage. Degradation not only reduces the purity of the starting material but can also introduce impurities that may interfere with or yield undesirable byproducts in subsequent synthetic steps. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, mitigate, and troubleshoot stability issues associated with this compound, ensuring its integrity from procurement to application.
Section 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common questions regarding the storage and handling of 3-Bromo-2-chloro-4,5-difluoroaniline.
Q1: What are the optimal storage conditions for 3-Bromo-2-chloro-4,5-difluoroaniline to ensure long-term stability? A1: To maximize shelf-life, the compound must be protected from the three primary degradation catalysts: oxygen, light, and heat. The optimal storage conditions involve maintaining the compound as a solid in a tightly sealed amber glass vial under a positive pressure of an inert gas, such as argon or nitrogen.[1] It should be stored at a reduced temperature, ideally between 2-8°C (refrigerated), for long-term stability.[2] For periods exceeding one year, storage at -20°C is recommended.
Q2: My sample of 3-Bromo-2-chloro-4,5-difluoroaniline has turned from a white/off-white solid to a yellowish or brownish color. What is the cause and can I still use it? A2: A color change is a clear visual indicator of chemical degradation, primarily due to oxidation of the aniline amino group.[1][3] Atmospheric oxygen reacts with the amine, forming highly colored impurities like quinone-imines and other polymeric species.[1] Before use, it is imperative to assess the purity of the discolored material using analytical techniques like HPLC, GC-MS, or NMR.[3][4] If significant impurities are detected, the material should be purified (e.g., by recrystallization or column chromatography) or discarded, as these impurities can lead to inconsistent reaction outcomes and the formation of unwanted side products.[5]
Q3: How does the halogen substitution pattern on this aniline affect its stability compared to simpler anilines? A3: The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms can slightly increase the oxidation potential of the aniline ring, making it somewhat less susceptible to oxidation than unsubstituted aniline.[6] However, this effect is not sufficient to prevent degradation. The primary point of instability remains the amino group. Furthermore, the high degree of halogenation makes the molecule more resistant to microbial or environmental degradation, but this persistence does not equate to stability against atmospheric oxidation under standard laboratory conditions.[7]
Q4: What analytical methods are recommended for routine quality control of stored 3-Bromo-2-chloro-4,5-difluoroaniline? A4: For routine purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and quantitative method.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying the parent compound and potential volatile impurities.[8] For a detailed structural confirmation and identification of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[1]
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the storage and use of 3-Bromo-2-chloro-4,5-difluoroaniline.
Table 1: Troubleshooting Common Storage Issues
| Observed Problem | Probable Cause(s) | Recommended Actions & Troubleshooting Steps |
| Discoloration (Yellow to Brown Solid) | 1. Air Oxidation: Exposure to atmospheric oxygen.[1][3] 2. Photo-degradation: Exposure to UV or ambient light. | 1. Verify Purity: Immediately analyze a small sample via HPLC or GC to quantify the remaining parent compound and identify impurities. 2. Purify if Necessary: If purity is compromised but the compound is still usable (>95%), consider purification by recrystallization or column chromatography.[5] 3. Improve Storage: Repackage the purified material or a new batch under an inert atmosphere (see Protocol 1) in an amber vial and store at the recommended temperature. |
| Inconsistent or Reduced Reaction Yields | 1. Degraded Starting Material: Presence of oxidative impurities that inhibit or interfere with the desired reaction.[1] 2. Moisture Contamination: Hydrolysis or side reactions caused by absorbed water. | 1. Confirm Starting Material Integrity: Run a purity analysis (HPLC, NMR) on the stored aniline. Compare this to the Certificate of Analysis of a new batch. 2. Use Freshly Purified Material: If degradation is confirmed, use a freshly opened bottle or repurify the existing stock. 3. Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure the aniline is dry. If moisture is suspected, dry the material under a high vacuum before use. |
| Formation of Insoluble Particulates | Polymerization: Formation of high molecular weight polymeric byproducts from aniline oxidation.[1] | 1. Assess Solubility: Test the solubility of the material in a standard solvent. The presence of insolubles indicates significant degradation. 2. Filtration (Short-term fix): For immediate use in a non-critical application, you may be able to filter a solution of the compound. However, this does not remove soluble impurities. 3. Discard Material: The presence of insoluble polymers typically indicates advanced degradation, and it is often best to discard the batch to avoid compromising critical experiments. |
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when encountering a suspect sample of 3-Bromo-2-chloro-4,5-difluoroaniline.
Caption: Decision workflow for handling a suspect sample.
Section 3: Protocols and Methodologies
Protocol 1: Recommended Long-Term Storage Procedure
This protocol describes the best practice for packaging and storing 3-Bromo-2-chloro-4,5-difluoroaniline to ensure maximum stability.
Materials:
-
3-Bromo-2-chloro-4,5-difluoroaniline solid
-
Amber glass vial with a PTFE-lined screw cap
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and delivery tube
-
Schlenk line or glovebox (ideal, but not mandatory)
-
Parafilm or vinyl electrical tape
Procedure:
-
Vial Preparation: Ensure the amber glass vial and cap are clean and completely dry.
-
Aliquot Material: Transfer the desired quantity of the aniline solid into the vial. It is best practice to store the material in several smaller, single-use vials rather than one large bottle to minimize repeated exposure of the bulk material to the atmosphere.
-
Inerting the Atmosphere:
-
Insert a needle or a delivery tube connected to the inert gas source into the vial, ensuring the tip is just above the solid material.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace all atmospheric oxygen.
-
-
Sealing: While maintaining a positive flow of inert gas, carefully withdraw the needle and immediately seal the vial tightly with the screw cap.
-
Reinforce Seal: Wrap the cap-vial interface with Parafilm or electrical tape to provide an additional barrier against moisture and air ingress.
-
Storage: Label the vial clearly and place it in a refrigerator (2-8°C) or freezer (-20°C) away from any light sources.
Protocol 2: General HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to determine the purity of 3-Bromo-2-chloro-4,5-difluoroaniline. Method optimization may be required.[3][4]
Objective: To quantify the purity of a sample and detect the presence of degradation products.
| Parameter | Recommendation |
| Instrument | High-Performance Liquid Chromatography system with a UV-Vis Detector. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic or Gradient elution. Start with a 60:40 mixture of Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detection at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV scan). |
| Injection Volume | 10 µL. |
| Sample Prep | Accurately weigh ~5 mg of the aniline sample and dissolve in 10 mL of Acetonitrile to create a stock solution. Dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection. |
Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. The appearance of new, earlier-eluting peaks often corresponds to more polar degradation products.
Section 4: Scientific Rationale of Degradation
The primary mechanism of degradation for anilines is autoxidation. This process is often initiated by light and catalyzed by trace metal impurities.
Caption: Simplified pathway of aniline oxidative degradation.
The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring susceptible to oxidation.[6] The process can form radical intermediates that subsequently couple and react to form a complex mixture of colored products. By storing the compound under an inert atmosphere, the key reactant (oxygen) is eliminated. Storing in the dark at low temperatures minimizes the energy input (light and heat) required to initiate these degradation pathways.
References
- BenchChem Technical Support Team. (2025). Storage and stability issues of ortho-alkenyl anilines. BenchChem.
- BenchChem Technical Support Team. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
- BenchChem Technical Support Team. (2025).
-
Hama, A. T., & Ali, M. N. (2018). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of Analytical Toxicology. [Link]
- BenchChem Technical Support Team. (2025).
-
Learn Platform. (2025, November 26). How Does the Degree of Halogenation Affect the Persistence of a Chemical?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
How to remove impurities from 3-Bromo-2-chloro-4,5-difluoroaniline
Technical Support Center: Purification of 3-Bromo-2-chloro-4,5-difluoroaniline
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Guide for Impurity Removal in Poly-Halogenated Anilines
Executive Summary
Purifying 3-Bromo-2-chloro-4,5-difluoroaniline (CAS: 1206977-80-5 or related analogs) presents a unique set of challenges due to the compound's electronic environment. The heavy halogenation (Br, Cl, 2xF) creates a strong electron-withdrawing effect, significantly reducing the basicity of the amine group compared to standard anilines.[1] This alters standard acid-base extraction protocols and necessitates specific chromatographic conditions to separate regioisomers.
This guide moves beyond generic protocols to address the specific physicochemical behavior of electron-deficient anilines.
Module 1: Diagnostic Assessment & Triage
Before attempting purification, you must characterize the impurity profile.[1] Blind recrystallization often leads to yield loss without purity gain.
Q: My LC-MS shows a single peak, but the NMR looks dirty. Why?
A: You likely have regioisomers or inorganic salts .
-
The Science: LC-MS (Reverse Phase) often fails to resolve isomers where the halogen position shifts (e.g., 2-bromo-3-chloro vs. 3-bromo-2-chloro) because their hydrophobicity is nearly identical.
-
The Fix:
-
Run 19F-NMR: This is your most sensitive tool. Isomers will show distinct fluorine splitting patterns.
-
Check Ash Content: If NMR baseline is flat but yield is >100%, you have trapped inorganic salts (Sn/Fe residues from reduction).[1]
-
Q: The compound turns brown/black upon storage.[1][2] Is it degrading?
A: Yes, this is oxidative degradation .[1]
-
The Science: Anilines are prone to radical oxidation, forming azo-linkages and quinoid-like tars. This is accelerated by trace metals remaining from the synthesis (e.g., Iron or Tin).
-
The Fix: Store under Argon/Nitrogen at -20°C. For purification, add 0.1% hydrazine hydrate to your elution solvent to suppress oxidation during chromatography.
Module 2: Chemical Workup (The "Rough Cut")
Standard aniline extractions (1M HCl wash) often fail here because the target molecule is a very weak base (pKa < 2.0).[1]
Q: I tried extracting into 1M HCl, but the product stayed in the organic layer. Did I lose it?
A: No, you likely experienced insufficient protonation .[1]
-
The Science: The electron-withdrawing Fluorine and Chlorine atoms pull electron density away from the nitrogen lone pair.[1] The pKa of this aniline is likely between 0.5 and 1.5. Standard 1M HCl (pH ~0) is not strong enough to fully protonate it and force it into the aqueous phase, leading to a split distribution.
-
The Protocol: "Reverse Acid Wash" Strategy Instead of trying to extract the target into water, use the acid to remove more basic impurities.[1]
-
Dissolve: Dissolve crude in Ethyl Acetate (EtOAc).
-
Wash 1 (Acidic): Wash with 0.5 M HCl .
-
Wash 2 (Brine): Wash with saturated NaCl to remove trapped water.[1]
-
Dry: Dry over
and concentrate.
Visualizing the Workflow:
Module 3: Recrystallization (The "Polishing")
Used for removing trace colored impurities and improving crystallinity.[1]
Q: The solid oils out instead of crystallizing. How do I fix this?
A: "Oiling out" indicates the temperature gap between the melting point of the solvated impurity and the target is too narrow, or the solution is too concentrated.[1]
Recommended Solvent Systems:
| Solvent Pair | Ratio (v/v) | Application | Logic |
| EtOH / Water | 5:1 to 2:1 | General Purity | High polarity difference forces precipitation. Good for removing inorganic salts. |
| Hexane / EtOAc | 10:1 | Non-polar impurities | Target is moderately soluble in EtOAc; Hexane acts as the anti-solvent. |
| Heptane / Toluene | 4:1 | Isomer enrichment |
Protocol: Activated Carbon Treatment (For Color Removal) [1][2]
-
Dissolve crude in boiling Ethanol (minimum volume).
-
Add Activated Carbon (5 wt%) . Do not add to boiling liquid; cool slightly first to avoid eruption.
-
Reflux for 15 minutes.
-
Filter through a Celite pad while hot.
-
Add warm water dropwise until turbidity persists.
-
Cool slowly to Room Temp, then 4°C.
Module 4: Chromatography (The "Deep Clean")
Required when regioisomers are present.[1]
Q: My isomers are co-eluting on a standard C18 column. What now?
A: You need to exploit
-
The Science: Standard C18 separates based on hydrophobicity. Regioisomers of halogenated anilines often have identical hydrophobicity. You need a stationary phase that interacts with the electron-deficient aromatic ring.
-
The Fix: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.
Flash Chromatography Gradient (Silica Gel):
-
Stationary Phase: Acid-washed Silica (neutralize silica with 1% TEA in Hexane first if the aniline degrades).
-
Mobile Phase A: Hexanes
-
Mobile Phase B: Ethyl Acetate[1]
-
Gradient: 0% B
15% B over 20 CV (Column Volumes). Keep polarity low; these compounds elute early.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
References
-
BenchChem Technical Support. (2025).[1][2][5] Purification of Halogenated Aniline Compounds: Troubleshooting & Optimization. Retrieved from [1]
-
Advanced Materials Technology. (2024). Isocratic Separation of Anilines on HALO Phenyl-Hexyl Columns.[6] Application Note 21-B. Retrieved from
-
Linciano, P., et al. (2013).[3] Use of Primary Amines for the Selective N-Alkylation of Anilines. Synlett, 24, 2249-2254.[3] (Context on aniline reactivity). Retrieved from [1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[2][5][7][8] Retrieved from [1]
-
Sigma-Aldrich. (2024). Product Specification: 3-Bromo-4,5-difluoroaniline. (Analogous compound properties). Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Optimizing reaction conditions for N-arylation of 3-Bromo-2-chloro-4,5-difluoroaniline
Ticket ID: POLY-HALO-ANILINE-OPT Status: Open Priority: High (Drug Discovery/Late-Stage Functionalization) Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Substrate Analysis
Welcome to the technical support center. You are attempting to perform a Buchwald-Hartwig cross-coupling on 3-Bromo-2-chloro-4,5-difluoroaniline . This is a Class III (High Difficulty) substrate due to three converging negative factors:
-
Electronic Deactivation: The two fluorine atoms (positions 4,5) and the halogens (Cl, Br) severely withdraw electron density from the aromatic ring. This delocalizes the nitrogen lone pair, making the
group a poor nucleophile . -
Steric Hindrance: The Chlorine atom at the 2-position (ortho to the amine) creates significant steric clash, hindering the approach of the Palladium center during the transmetalation step.
-
Chemoselectivity Risks (The "Trojan Horse" Effect): The molecule contains a C-Br bond at position 3.[1] Palladium(0) undergoes oxidative addition into C-Br bonds rapidly. There is a high risk of the catalyst inserting into your substrate rather than your intended electrophile, leading to polymerization or homocoupling.
The Goal: Force a weak, hindered nucleophile to react while preventing the catalyst from destroying the substrate itself.
Critical Parameter Optimization (The "Engine")
To solve this, we must construct a catalytic system that is electronically rich (to grab the weak amine) but sterically bulky (to force reductive elimination).
A. Ligand Selection Matrix
Do not use generic ligands like
| Ligand | Suitability | Technical Rationale |
| BrettPhos | Primary Choice | Designed specifically for primary amines. The methoxy groups on the ligand provide the necessary electron density to the Pd center to bind your electron-deficient aniline. |
| tBuBrettPhos | Secondary Choice | If BrettPhos fails, switch to this. It is even bulkier and better suited for extremely weak nucleophiles (approaching amide-like reactivity). |
| RuPhos | Alternative | Typically for secondary amines, but its high activity can sometimes overcome the steric bulk of the 2-Cl substituent. Use if the coupling partner is also sterically crowded. |
| XantPhos | Avoid | Generally better for heterocycles; often leads to lower yields with highly substituted anilines due to bite-angle constraints. |
B. The Catalyst Source
Stop using
-
Specific Reagent: BrettPhos Pd G4 or tBuBrettPhos Pd G3 .
-
Why: These release the active
species immediately upon heating, ensuring the catalyst is ready to engage the electrophile before it attacks the substrate's C-Br bond.
C. The Base & Solvent System[1][3][4][5]
-
Base: NaOtBu (Sodium tert-butoxide).[4] You need a strong base to deprotonate the weak aniline.
-
Warning: If your coupling partner has base-sensitive esters/nitriles, switch to
or , but you must increase the temperature to 100-110°C.
-
-
Solvent: t-Amyl Alcohol or Dioxane .
-
Why: t-Amyl alcohol helps solubilize the polar intermediates and allows for higher reflux temperatures than THF.
-
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for optimizing this specific reaction.
Caption: Decision tree for optimizing conditions, prioritizing chemoselectivity against the C-Br bond.
Troubleshooting Guides (FAQs)
Issue 1: "I am seeing the starting material disappear, but I'm getting a complex mixture/oligomers."
Diagnosis: Chemoselectivity Failure. The Palladium is inserting into the C-Br bond of your aniline (Position 3) instead of your intended coupling partner. Solution:
-
Switch Electrophile: Ensure your coupling partner is an Aryl Iodide or an Aryl Triflate . These react faster than the Aryl Bromide on your aniline.
-
Slow Addition: Add the aniline slowly to the reaction mixture (syringe pump over 1 hour) to keep its concentration low relative to the coupling partner.
Issue 2: "No reaction. Starting material is recovered 100%."
Diagnosis: Nucleophile Failure. The aniline is too electron-poor and sterically hindered; it cannot attack the Pd(II) center. Solution:
-
Upgrade Ligand: Switch from BrettPhos to tBuBrettPhos . The t-Butyl groups increase the basicity of the ligand, making the Pd center more electron-rich and "hungrier" for the amine.
-
Increase Concentration: Run the reaction at 1.0 M instead of the standard 0.1 M. This forces collisions.
Issue 3: "I see the product, but also a de-halogenated byproduct (loss of Br or Cl)."
Diagnosis: Hydrodehalogenation.[2] This usually happens when the reaction stalls, or if the solvent is not anhydrous. Solution:
-
Solvent Purge: Ensure Toluene or Dioxane is rigorously degassed (sparged with Argon for 20 mins). Oxygen promotes catalyst death, which leads to side pathways.
-
Base Quality: Old NaOtBu absorbs moisture and becomes NaOH. Use a fresh bottle or sublime your base.
Standard Operating Procedure (SOP)
Protocol: N-Arylation of 3-Bromo-2-chloro-4,5-difluoroaniline
Reagents:
-
Substrate: 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 equiv)
-
Coupling Partner: Ar-I or Activated Ar-Br (1.1 equiv)
-
Catalyst: BrettPhos Pd G4 (2.0 - 5.0 mol%)
-
Base: NaOtBu (1.4 equiv)[2]
-
Solvent: Anhydrous t-Amyl Alcohol (0.2 M concentration)
Workflow:
-
Setup: Inside a glovebox or under active Argon flow, charge a reaction vial with the Catalyst, Base, and Coupling Partner (Ar-X).
-
Solvent: Add anhydrous t-Amyl Alcohol. Stir for 1 minute.
-
Addition: Add the 3-Bromo-2-chloro-4,5-difluoroaniline last. (If the aniline is a solid, add it with the other solids. If liquid, add via microliter syringe).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the M+Ar peak.
-
Checkpoint: If <10% conversion after 2 hours, raise temp to 100°C.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.
References
-
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[5] Chemical Science.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
BenchChem Technical Notes. (2025). "Optimization of Buchwald-Hartwig amination conditions."
Sources
Scaling up the synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline
Welcome to the Process Development Support Hub. This guide addresses the specific challenges of scaling up 3-Bromo-2-chloro-4,5-difluoroaniline (CAS: 2061980-01-4 analog).
Due to the crowded substitution pattern (2-Cl, 3-Br, 4,5-F), this molecule presents a classic "Regioselectivity vs. Scalability" conflict. Direct halogenation methods often fail, yielding the unwanted 6-bromo isomer. This guide details the troubleshooting for the two primary viable routes: Directed Ortho Metalation (DoM) (High Precision) and Nitration-Reduction (Industrial Standard).
Process Architecture & Workflow
The following diagram illustrates the decision matrix for synthesis. Route A is preferred for purity at kilogram scale; Route B is preferred for multi-ton manufacturing if the nitration isomer separation is optimized.
Caption: Comparison of Directed Ortho Metalation (Route A) versus Nitration-Reduction (Route B) for regioselective synthesis.
Technical Troubleshooting & FAQs
Section A: Regioselectivity (The "Wrong Isomer" Issue)
Q: I attempted direct bromination of 2-chloro-4,5-difluoroaniline using NBS in DMF, but NMR shows the bromine incorporated at position 6, not 3. Why?
A: This is a fundamental electronic directing issue.
-
The Mechanism: The amino group (
) is a powerful ortho/para director. In your substrate, the para position (4) is blocked by Fluorine. This leaves the two ortho positions: Position 6 and Position 2 (occupied by Cl). -
The Conflict: Position 6 is sterically accessible and electronically activated by the amine. Position 3 (your target) is meta to the amine and "sandwiched" between a Chlorine (pos 2) and a Fluorine (pos 4).
-
The Result: Electrophilic aromatic substitution (SEAr) will overwhelmingly favor Position 6.
-
The Fix: You must use Route A (Directed Ortho Metalation) . By protecting the amine (e.g., with a Boc group) and using a lithiating agent (LiTMP), the directing effect of the Fluorine at position 4 becomes dominant. Fluorine directs lithiation to the ortho position (Position 3), allowing you to insert the Bromine exactly where needed [1].
Q: Can I use the "Halogen Dance" (Base-catalyzed Halogen Isomerization) to fix the isomer ratio?
A: Yes, but it is difficult to control on a large scale.
-
Concept: If you treat the "wrong" isomer (6-bromo) with a catalytic amount of base (LDA) at low temperature, the bromine can migrate to the thermodynamically more stable position (often between two other halogens, i.e., Position 3).
-
Risk: This equilibrium often yields a mixture of 3-bromo, 6-bromo, and poly-brominated species, complicating purification. For scale-up, the de novo synthesis via DoM (Route A) is more robust.
Section B: Scale-Up & Safety (Thermal Hazards)
Q: We are scaling the DoM route to 5kg. The exotherm during the LiTMP addition is causing temperature spikes above -60°C. Is this safe?
A: No. Exceeding -60°C poses two risks:
-
Benzyne Formation: Ortho-lithiated haloarenes are prone to eliminating Li-F or Li-Cl to form benzyne intermediates, which polymerize violently (tar formation).
-
Loss of Regioselectivity: The kinetic selectivity for Position 3 degrades at higher temperatures.
Protocol for Scale-Up:
-
Batch Mode: Pre-cool the reactor jacket to -85°C. Add the base (LiTMP/LDA) via a subsurface dip tube at a rate controlled strictly by the internal temperature (never exceed -70°C).
-
Flow Chemistry (Recommended): For multi-kilogram scales, convert this step to a continuous flow reactor. The superior heat transfer of flow modules allows you to run the lithiation at slightly higher temperatures (e.g., -40°C to -20°C) with residence times in seconds, mitigating benzyne formation [2].
Q: In the Nitration Route (Route B), we are seeing a "runaway" induction period when adding the mixed acid. How do we mitigate this?
A: Nitration of poly-halogenated benzenes is notoriously deceptive. The electron-withdrawing groups (F, Cl, Br) deactivate the ring, causing an induction period where reagents accumulate without reacting, followed by a sudden thermal runaway.
-
Troubleshooting:
-
Seed the Reaction: Ensure the reactor contains a "heel" of reacted product from a previous batch (or start with 10% of the substrate already nitrated) to eliminate the induction period.
-
Adiabatic Limit: Calculate the
(Adiabatic Temperature Rise). If the potential rise exceeds the boiling point of the solvent/substrate, you must use semi-batch dosing (dosing the substrate into the acid, or acid into substrate) rather than "all-in" heating [3].
-
Section C: Purification & Quality Control
Q: The 3-bromo and 6-bromo isomers have identical Rf values on TLC. How do we monitor the reaction and purify the product?
A:
-
Monitoring: Do not rely on TLC. Use GC-MS or F-NMR .
-
F-NMR Signature: The coupling constants (
and ) are distinct for the two isomers due to the proximity of the Bromine atom. The 3-bromo isomer (target) will show a "roofing" effect or distinct shift compared to the 6-bromo isomer.
-
-
Purification:
-
Chromatography: Avoid column chromatography at scale (fire hazard/cost).[1]
-
Crystallization: The HCl salt of the aniline often amplifies the solubility difference between isomers.
-
Dissolve crude oil in EtOAc.
-
Add 1.1 eq of 4M HCl in Dioxane.
-
The 3-Bromo-2-chloro-4,5-difluoroaniline HCl salt typically crystallizes more readily due to the higher symmetry/packing efficiency compared to the 6-bromo isomer.
-
-
Critical Data Summary
| Parameter | Route A: DoM (Lithiation) | Route B: Nitration/Reduction |
| Regioselectivity | High (>95:5 favoring 3-Br) | Moderate (Requires separation) |
| Key Reagents | LiTMP, Boc-anhydride, | |
| Temperature | Cryogenic (-78°C) | Elevated (60-90°C) |
| Primary Hazard | Pyrophoric bases, Benzyne formation | Thermal Runaway, Shock-sensitive nitro byproducts |
| Scale Suitability | Best for <10kg (or Flow Chem) | Best for >100kg (Industrial) |
| Cost Driver | Organolithiums, Cooling | Waste disposal (Acid streams) |
References
-
Smolecule. (2023).[2][3] Synthesis Methods for 3-Bromo-4,5-difluoroaniline Derivatives. Retrieved from
-
University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development.[4] Retrieved from
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety: Thermal Runaway and Reaction Kinetics. Retrieved from
-
Google Patents. (2015). EP2940002A1: Halogenated aniline and method for producing same (Nitration of polyhalobenzenes). Retrieved from
-
Ningbo Inno Pharmchem. (2026).[5] Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis of Difluoroaniline Derivatives
This guide provides an in-depth technical comparison and experimental protocols for the analysis of difluoroaniline derivatives using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers, scientists, and professionals in drug development, the precise characterization of fluorinated compounds is paramount. This document is designed to be a comprehensive resource, moving beyond a simple set of instructions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Strategic Advantage of 19F NMR for Fluorinated Molecules
While 1H NMR is a foundational technique in organic chemistry, its application to fluorinated compounds like difluoroaniline derivatives is often hampered by complex proton-fluorine (H-F) coupling, which can render spectra convoluted and difficult to interpret. Furthermore, in complex matrices such as in biological samples, the sheer abundance of protons can obscure the signals of interest.
19F NMR spectroscopy emerges as a superior alternative due to the intrinsic properties of the 19F nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, the 19F nucleus is highly sensitive to NMR detection.[1][2] Its vast chemical shift range, spanning over 800 ppm, dramatically reduces the likelihood of signal overlap, a common challenge in 1H NMR.[1][2] This wide spectral window allows for the clear resolution of structurally similar fluorinated molecules.[3] Moreover, the scarcity of naturally occurring organofluorine compounds means that 19F NMR spectra typically have a clean background, making it an ideal technique for analyzing fluorinated drugs and their metabolites in biological systems.[3][4]
Key Advantages of 19F NMR:
-
High Sensitivity and Natural Abundance: The 19F nucleus is nearly as sensitive as the proton and is 100% naturally abundant, eliminating the need for isotopic labeling.[1][2][5]
-
Expansive Chemical Shift Range: The large chemical shift dispersion minimizes signal overlap and allows for the unambiguous identification of different fluorine environments.[1][2][5]
-
Background-Free Spectra: The low natural abundance of fluorine in biological systems results in spectra with minimal background interference.[3][4]
-
Sensitivity to Electronic Environment: The 19F chemical shift is highly sensitive to subtle changes in the local electronic environment, providing detailed structural information.[3]
Comparative Analysis: 19F NMR vs. Alternative Techniques
To contextualize the utility of 19F NMR, a comparison with other common analytical techniques for the characterization of difluoroaniline derivatives is presented below.
| Technique | Strengths | Limitations for Difluoroaniline Analysis | Supporting Experimental Insight |
| 1H NMR | Provides information on the proton framework of the molecule. | Spectra are often complicated by H-F coupling, leading to complex multiplets that are difficult to interpret. Signal overlap in the aromatic region is common. | Analysis of difluoroanilines by 1H NMR would require advanced 2D NMR techniques to resolve the complex splitting patterns and assign the proton signals definitively. |
| LC-MS | High sensitivity and provides molecular weight information. | Isomers of difluoroaniline often co-elute and have identical molecular weights, making their differentiation by LC-MS challenging or impossible. | A mixture of 2,4-difluoroaniline and 2,5-difluoroaniline would likely appear as a single peak in an LC-MS chromatogram, providing no information on the isomeric ratio. |
| Gas Chromatography (GC) | Excellent separation capabilities for volatile compounds. | May require derivatization for less volatile aniline derivatives. Potential for thermal degradation of the analyte. | While GC can separate isomers, it requires careful optimization of the column and temperature program and may not be suitable for all derivatives. |
| 19F NMR | Unambiguous identification and quantification of isomers.[6][7][8] High resolution and sensitivity to subtle structural differences.[1][3] | Requires access to an NMR spectrometer with a fluorine probe. Can have lower sensitivity than mass spectrometry for trace analysis. | The 19F NMR spectrum of a mixture of difluoroaniline isomers will show distinct signals for each unique fluorine atom, allowing for straightforward identification and quantification of each isomer.[9] |
Experimental Workflow: From Sample Preparation to Data Analysis
A robust and reproducible 19F NMR analysis is predicated on a well-designed experimental workflow. The following diagram and detailed protocols provide a step-by-step guide.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 5. chembiobiochem.com [chembiobiochem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Comparative Reactivity Profile: 3-Bromo-2-chloro-4,5-difluoroaniline vs. 3,5-Dichloroaniline
Executive Summary
In the landscape of halogenated anilines, 3,5-Dichloroaniline (DCA) and 3-Bromo-2-chloro-4,5-difluoroaniline (BCDF) represent two distinct eras of chemical synthesis. DCA is a "commodity scaffold"—symmetric, moderately reactive, and predictable. In contrast, BCDF is a "precision warhead"—a densely functionalized, highly deactivated, and sterically congested intermediate often found in modern kinase inhibitor campaigns (e.g., KRAS G12C inhibitors).
This guide objectively compares their reactivity profiles to assist medicinal chemists in designing synthetic routes. The core distinction lies in chemoselectivity : while DCA offers symmetry, BCDF offers orthogonal reactivity handles (Br, Cl, F) at the cost of significantly reduced nucleophilicity.
Part 1: Electronic & Steric Landscape
The reactivity of an aniline is dictated by the electron density on the nitrogen lone pair (nucleophilicity) and the accessibility of the ring carbons (electrophilicity/coupling potential).
Calculated Physicochemical Properties[1][2]
| Property | 3,5-Dichloroaniline (DCA) | 3-Bromo-2-chloro-4,5-difluoroaniline (BCDF) | Impact on Reactivity |
| Structure | Symmetric (C2v) | Asymmetric, Penta-substituted | BCDF requires regioselective control. |
| pKa (Conjugate Acid) | ~2.5 | < 0.5 (Estimated) | BCDF is a non-nucleophilic base. |
| Steric Bulk (Ortho) | H, H (Open) | Cl, H (Hindered) | BCDF resists attack at the nitrogen. |
| Electronic Character | Electron Deficient | Extremely Electron Deficient | BCDF is resistant to oxidation but prone to SNAr. |
| LogP | ~2.9 | ~3.4 | BCDF requires more lipophilic solvents. |
The "Deactivation" Vector
The 3,5-dichloro substitution pattern in DCA withdraws electrons inductively, but the amino group remains relatively accessible. In BCDF, the ortho-chloro substituent creates a "gear effect," twisting the amino group out of planarity, while the cumulative inductive effect of four halogens renders the nitrogen lone pair almost inert.
Figure 1: Comparative electronic and steric environment. BCDF suffers from severe deactivation due to the ortho-chloro and cumulative halogen effects.
Part 2: Reactivity Comparison
Amine Functionalization (Nucleophilic Attack)
Scenario: Amide Coupling or Reductive Amination.
-
DCA: Reacts readily with acid chlorides or aldehydes under standard conditions. No special catalysts required.
-
BCDF: The nitrogen is extremely sluggish. Standard coupling (EDC/HOBt) often fails.
-
Solution: Requires activation of the electrophile to an acid chloride or the use of high-activity coupling agents (e.g., HATU, T3P) and elevated temperatures.
-
Metal-Catalyzed Cross-Coupling (The "Money" Reaction)
This is the critical differentiator. BCDF is designed for sequential cross-coupling , allowing the installation of three different groups.
-
DCA:
-
Selectivity: None. Both C-Cl bonds are chemically equivalent.
-
Outcome: Difficult to mono-arylate without statistical mixtures (mono vs. bis).
-
-
BCDF:
-
Selectivity: High. The bond dissociation energy (BDE) hierarchy is C-Br < C-Cl (activated) < C-F.
-
Outcome: Palladium inserts into the C-Br bond first with >95% selectivity under controlled conditions.
-
Figure 2: The orthogonal reactivity hierarchy of BCDF allows for programmable synthesis.
Nucleophilic Aromatic Substitution (SNAr)
-
DCA: Inert to SNAr unless an electron-withdrawing group (EWG) like nitro is introduced.
-
BCDF: The C4 and C5 fluorines are primed for displacement, particularly if the amine is protected with an electron-withdrawing group (e.g., Boc, Acetyl) or if the ring is further activated. The C4-F (para to the amine) is generally less reactive than C5-F due to the donation from the amine, unless the amine is converted to a nitro or amide.
Part 3: Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig Amination of BCDF
Targeting the C-Br bond while leaving C-Cl and C-F intact.
Rationale: The C-Br bond is the weakest.[1] Using a bulky, electron-rich ligand accelerates oxidative addition into C-Br while sterically inhibiting the more difficult C-Cl insertion.
Materials:
-
Substrate: 3-Bromo-2-chloro-4,5-difluoroaniline (1.0 equiv)
-
Coupling Partner: Morpholine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: BINAP or Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene (0.2 M)
Method:
-
Inertion: Charge a reaction vial with BCDF, Pd(OAc)₂, Ligand, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.
-
Addition: Add degassed Toluene and Morpholine via syringe.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Note: Do not exceed 100°C to avoid activating the C-Cl bond.
-
-
Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.
-
Validation: 1H NMR should show loss of the specific aromatic proton signals if applicable, but 19F NMR is the best diagnostic tool to ensure fluorines remained intact.
Protocol B: "Forcing" Amide Coupling for BCDF
Overcoming the low nucleophilicity of the aniline.
Rationale: Standard EDC/NHS conditions will likely yield <10% conversion. We use T3P (Propylphosphonic anhydride), which acts as a powerful dehydrating agent and activates the carboxylic acid significantly.
Materials:
-
Amine: BCDF (1.0 equiv)
-
Acid: Benzoic acid derivative (1.1 equiv)
-
Coupling Agent: T3P (50% in EtOAc) (2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Method:
-
Dissolve the Acid and Base in EtOAc.
-
Add T3P solution dropwise at 0°C. Stir for 20 mins to form the activated ester.
-
Add BCDF in one portion.
-
Heat: Reflux (70-80°C) is often required for 12-24 hours.
-
Comparison: DCA would react at room temperature within 2 hours.
-
-
Workup: Wash with 1N HCl (to remove pyridine), then sat. NaHCO3.
Part 4: Comparative Data Summary
| Reaction Type | 3,5-Dichloroaniline (DCA) | 3-Bromo-2-chloro-4,5-difluoroaniline (BCDF) |
| Suzuki Coupling (Pd) | Non-selective (Mixture of mono/bis) | Highly Selective (Br reacts first) |
| Amide Coupling | Fast (RT, 2h, >90% Yield) | Slow (Reflux, 24h, 60-80% Yield) |
| SNAr (F-displacement) | Not possible | Possible at C4/C5 (requires activation) |
| Sandmeyer (Diazotization) | Standard conditions | Requires concentrated acid/non-aqueous nitrite |
References
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Buchwald-Hartwig Selectivity: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Polyhalogenated Aniline Synthesis: Specific synthesis of 3-bromo-2,5-difluoroaniline analogs can be found in recent patent literature regarding KRAS inhibitors. See: WO201715562 for related halo-aniline reductions. Link
-
T3P Coupling Reagent: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link
Sources
Crystallographic Benchmarking of Polyhalogenated Anilines: 3-Bromo-2-chloro-4,5-difluoroaniline
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals
Executive Summary: The "Super-Scaffold" Hypothesis
In the realm of Fragment-Based Drug Discovery (FBDD), halogenated anilines are ubiquitous scaffolds. However, the specific derivative 3-Bromo-2-chloro-4,5-difluoroaniline (hereafter referred to as BCDF-Aniline ) represents a distinct class of "tunable" halogen-bond donors.
Unlike standard mono-halogenated anilines, BCDF-Aniline features a crowded, electron-deficient ring system. The strategic placement of fluorine atoms at positions 4 and 5 exerts a powerful electron-withdrawing effect (
This guide objectively compares the crystallographic performance of BCDF-Aniline against its nearest commercially available competitors. We analyze why this specific substitution pattern offers superior utility for mapping cryptic binding pockets in protein targets, despite the increased challenge in crystallization.
Comparative Analysis: BCDF-Aniline vs. Alternatives
The following table benchmarks BCDF-Aniline against two common analogs: 3-Bromo-2,4-difluoroaniline (Alternative A) and 3-Bromo-2-chloroaniline (Alternative B).
| Feature | BCDF-Aniline (Product) | Alt A: 3-Bromo-2,4-difluoroaniline | Alt B: 3-Bromo-2-chloroaniline |
| Formula | C₆H₃BrClF₂N | C₆H₄BrF₂N | C₆H₅BrClN |
| Very High (Enhanced by 4,5-F & 2-Cl) | High (Enhanced by 2,4-F) | Moderate (Inductive effect of Cl only) | |
| Crystallization Tendency | Moderate-Low (High lattice energy required) | High (Standard packing) | High (Standard packing) |
| Crystal Habit | Prisms/Needles (Solvent dependent) | Plates | Blocks |
| Intermolecular Interactions | Dominant Br···N / Br···F Halogen Bonds | Balanced H-bond / Halogen Bond | Dominant N-H···N H-bonds |
| Utility in FBDD | High (Strong directional anchor) | Moderate (Standard anchor) | Low (Weak anchor) |
Why Choose BCDF-Aniline?
-
Enhanced Directionality: The 4,5-difluoro substitution depletes electron density from the ring, deepening the
-hole on the C3-Bromine. This results in shorter, more linear, and thermodynamically stable halogen bonds (C-Br···Lewis Base) compared to Alternatives A and B. -
Orthogonal Interaction Modes: The 2-Chloro substituent provides a secondary, weaker halogen bond vector orthogonal to the primary Br-vector, allowing for "multipoint" recognition in crystal engineering or protein active sites.
Experimental Protocol: From Synthesis to Structure
This protocol is designed to overcome the specific challenges of crystallizing highly halogenated, electron-poor aromatics.
Phase I: Synthesis & Purification
-
Precursor: Start with 2-chloro-4,5-difluoroaniline.
-
Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) in DMF at 0°C.
-
Expert Insight: Avoid Lewis acid catalysts (
) to prevent over-bromination or defluorination.
-
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Quality Check:
H-NMR must show a singlet (or coupled doublet) for the remaining aromatic proton at C6. Any impurity will severely disrupt crystal nucleation.
-
Phase II: Crystallization Strategy (The "Antisolvent" Method)
Standard evaporation often yields amorphous powder due to the molecule's poor solubility in polar solvents.
-
Dissolution: Dissolve 20 mg of BCDF-Aniline in 0.5 mL of Tetrahydrofuran (THF) .
-
Filtering: Pass through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).
-
Vapor Diffusion: Place the inner vial inside a larger jar containing 5 mL of Pentane (Antisolvent). Cap tightly.
-
Incubation: Store at 4°C in the dark.
-
Mechanism:[1] Pentane slowly diffuses into the THF, gently lowering solubility and promoting the growth of X-ray quality prisms over 3-7 days.
-
Phase III: Data Collection & Refinement
-
Mounting: Select a crystal with sharp edges (
mm). Mount on a Mitegen loop using perfluoropolyether oil. -
Temperature: Cool to 100 K immediately to reduce thermal motion of the heavy halogens.
-
Absorption Correction: The presence of Br and Cl creates significant X-ray absorption.
-
Critical Step: Use a multi-scan absorption correction (e.g., SADABS) during data reduction. Failure to do so will result in "ghost peaks" around the Br atom in the electron density map.
-
-
Twinning Check: Polyhalogenated anilines often crystallize in high-symmetry pseudo-cells. Check for merohedral twinning if
is anomalously high (>10%).
Visualization: The "Sigma-Hole" Tuning Logic
The following diagram illustrates the electronic logic that makes BCDF-Aniline a superior halogen-bonding scaffold compared to its non-fluorinated counterparts.
Caption: Causal pathway of fluorine-enhanced halogen bonding. The 4,5-difluoro substitution is the critical "tuning knob" that amplifies the sigma-hole on the bromine atom, enabling stronger intermolecular interactions.
References
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link
-
Politzer, P., et al. (2007). "An Overview of Halogen Bonding." Journal of Molecular Modeling. Link
-
Gilday, L. C., et al. (2015). "Halogen Bonding in Crystal Engineering: Tools for Molecular Design." Chemical Reviews. Link
-
Cavallo, G., et al. (2016). "The Halogen Bond."[1][2][3] Chemical Reviews. Link
-
Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of Medicinal Chemistry. Link
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-2-chloro-4,5-difluoroaniline
Introduction: The Strategic Value of a Polysubstituted Aniline Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. The compound 3-Bromo-2-chloro-4,5-difluoroaniline is a highly functionalized aromatic amine that serves as a versatile starting material for a diverse range of biologically active molecules. Its unique substitution pattern—featuring three distinct halogen atoms (Bromine, Chlorine, and Fluorine)—provides a rich platform for synthetic elaboration and fine-tuning of physicochemical properties.
Halogenated anilines are privileged structures in drug discovery, frequently appearing as core components in molecules designed to exhibit specific biological activities. The presence of halogens can significantly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. This guide offers a comparative analysis of the principal biological activities observed in compounds derived from the 3-bromo-2-chloro-4,5-difluoroaniline scaffold, with a focus on anticancer and antimicrobial applications. We will delve into the mechanistic basis for these activities, compare different chemical classes, and provide validated experimental protocols for their evaluation.
Core Biological Activities & Derivative Scaffolds
The inherent reactivity of the amine group and the potential for cross-coupling reactions at the bromine-substituted position make 3-bromo-2-chloro-4,5-difluoroaniline an ideal precursor for several classes of bioactive compounds.
Anticancer Activity: A Multi-pronged Approach
Aniline derivatives are a cornerstone of modern oncology, primarily due to their remarkable success as kinase inhibitors.[1] However, their utility extends to other anticancer mechanisms as well.
Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[1] Substituted anilines are critical pharmacophores in many FDA-approved kinase inhibitors because the aniline nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, effectively blocking its activity.[2]
-
Mechanism of Action: Compounds derived from this scaffold typically function as ATP-competitive inhibitors (Type I or Type II). The aniline moiety anchors the molecule to the "hinge region" of the kinase, while the rest of the molecule can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[1] The unique halogenation of 3-bromo-2-chloro-4,5-difluoroaniline offers distinct advantages:
-
Fluorine Atoms: Enhance metabolic stability and can improve binding affinity through favorable orthogonal interactions.[3]
-
Chloro and Bromo Groups: Modulate the pKa of the aniline nitrogen and overall lipophilicity, which are critical for cell permeability and target engagement.
-
Derivatives such as anilinoquinazolines and anilinopyrimidines are potent inhibitors of key oncogenic kinases like EGFR, VEGFR, and others involved in tumor growth and angiogenesis.[2][4]
A distinct anticancer strategy involves the disruption of microtubule dynamics. Certain aniline-containing compounds can bind to tubulin, preventing its polymerization into microtubules. This action leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells.
Antimicrobial & Antibiofilm Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Halogenated anilines have demonstrated significant potential in this arena, exhibiting both direct antimicrobial and anti-virulence properties.
-
Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of essential bacterial enzymes like adenylate cyclase, which disrupts cellular signaling and metabolism. Furthermore, these compounds have been shown to inhibit key virulence factors, such as the formation of biofilms—protective communities of bacteria that are notoriously difficult to eradicate. Studies on structurally similar compounds like 4-bromo-3-chloroaniline have shown efficacy against problematic ESKAPE pathogens.
Synthetic Strategies for Derivatization
The generation of diverse chemical libraries from 3-bromo-2-chloro-4,5-difluoroaniline relies on robust and versatile synthetic methodologies. The two primary approaches are palladium-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds, coupling the aryl bromide with a wide array of primary and secondary amines. It is a cornerstone for synthesizing diarylamine-based inhibitors and other complex amine derivatives.[5][6][7][8][9]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms on the ring makes it susceptible to SNAr reactions, where a nucleophile can displace one of the fluoride ions, particularly if activated by other groups. This allows for the introduction of various functionalities.[10][11][12][13][14][15]
Comparative Analysis of Derivative Classes
The true potential of the 3-bromo-2-chloro-4,5-difluoroaniline scaffold is realized by comparing the biological activities of its various derivatives. The following table summarizes expected activities based on structure-activity relationships (SAR) established for analogous compound series.
| Derivative Class | Primary Target/Mechanism | Key Structural Features for Activity | Expected Potency | Reference Analogs & Citations |
| Anilinoquinazolines | Kinase Inhibition (e.g., VEGFR, EGFR) | Aniline nitrogen for hinge binding; quinazoline core. | High (Low nM IC₅₀) | Substituted 4-anilinoquinazolines[4] |
| Anilinopyrimidines | Kinase Inhibition (e.g., PLK1, CDK9) | Pyrimidine core offers alternative hydrogen bonding patterns. | High (nM to low µM IC₅₀) | Dual inhibitors like BI-2536[11][16] |
| Benzothiazole Conjugates | Anticancer (Apoptosis Induction) | Planar benzothiazole moiety enhances DNA interaction or protein binding. | Potent, with potential for tumor selectivity. | Benzothiazole Aniline (BTA) derivatives |
| Simple Heterocycles (via SNAr) | Antimicrobial/Antibiofilm | Incorporation of N- or S-containing heterocycles. | Moderate (µg/mL MIC) | Halogenated anilines[17] |
Workflow for Biological Activity Screening
A systematic approach is essential to validate the therapeutic potential of newly synthesized compounds. The following workflow outlines a standard screening cascade.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies are crucial. The following are self-validating, step-by-step protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the concentration of a compound required to inhibit 50% of a target kinase's activity (IC₅₀).
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the appropriate kinase assay buffer.
-
Prepare a 2X enzyme/substrate solution containing the purified recombinant kinase and its specific peptide substrate in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
-
Assay Execution (384-well plate):
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the 2X enzyme/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (e.g., using ADP-Glo™):
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme) and fit the results to a dose-response curve to calculate the IC₅₀ value.[18]
-
Protocol 2: Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.[19]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.[17][20][21][22]
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[20]
-
Add 100 µL of the test compound (at 2X the highest desired concentration) to the first column.
-
Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[21]
-
-
Inoculum Preparation:
-
From a fresh bacterial culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.[17]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).
-
The final volume in each well is 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[20]
-
-
Reading the MIC:
Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.[23][24][25][26][27]
-
Biofilm Formation:
-
Follow steps 1-3 of the MIC assay, but use a growth medium known to promote biofilm formation (e.g., Tryptic Soy Broth with 0.25% glucose).
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
-
Washing:
-
Staining:
-
Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[26]
-
Incubate for 10-15 minutes, mixing gently.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
-
Conclusion and Future Directions
3-Bromo-2-chloro-4,5-difluoroaniline is a powerful and versatile building block for the synthesis of novel therapeutic agents. Its heavily substituted and functionalized structure provides a unique starting point for creating diverse libraries of compounds with significant potential in oncology and infectious disease. Derivatives based on this scaffold can be rationally designed to target key biological pathways, such as protein kinases in cancer or virulence factors in bacteria.
The comparative framework and detailed experimental protocols provided in this guide serve as a robust foundation for researchers aiming to explore this chemical space. Future efforts should focus on synthesizing the proposed derivative classes and subjecting them to the screening cascade outlined. Promising lead compounds identified through these in vitro assays will warrant further investigation into their mechanisms of action, selectivity profiles, and, ultimately, their efficacy and safety in preclinical in vivo models. The strategic exploitation of this scaffold holds considerable promise for the discovery of next-generation medicines.
References
-
Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. Available from: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Published June 14, 2023. Available from: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available from: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Published April 2, 2024. Available from: [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PMC. Published November 5, 2023. Available from: [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available from: [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Published March 14, 2025. Available from: [Link]
-
Crystal Violet Biofilm Assay. iGEM. Available from: [Link]
-
Crystal violet staining for biofilm analysis. Bio-protocol. Available from: [Link]
-
In vitro kinase assay. Protocols.io. Published May 31, 2024. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Available from: [Link]
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Published August 14, 2025. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Published August 12, 2021. Available from: [Link]
-
Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. PubMed. Available from: [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva-Portal.org. Published October 8, 2019. Available from: [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. Published November 25, 2019. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Published October 8, 2021. Available from: [Link]
-
From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. Published November 12, 2025. Available from: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
-
BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. PMC. Available from: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. Available from: [Link]
-
Structure–activity relationship and in silico development of c-Met kinase inhibitors. PDF. Published May 2, 2022. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018. Available from: [Link]
-
Selected new types of defluorinative SNAr reactions. DCE,... ResearchGate. Available from: [Link]
-
SNAr reaction scope & limitations. YouTube. Published February 2, 2020. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. Published October 8, 2021. Available from: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Published December 23, 2022. Available from: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. Published September 12, 2025. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. diva-portal.org [diva-portal.org]
- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchhub.com [researchhub.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. emerypharma.com [emerypharma.com]
- 23. ableweb.org [ableweb.org]
- 24. Crystal violet staining protocol | Abcam [abcam.com]
- 25. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. static.igem.org [static.igem.org]
- 27. bio-protocol.org [bio-protocol.org]
Comparative HPLC Guide: Purity Analysis of 3-Bromo-2-chloro-4,5-difluoroaniline
Executive Summary
Objective: To define a robust HPLC methodology for the purity profiling of 3-Bromo-2-chloro-4,5-difluoroaniline (CAS: 875664-41-8), a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors.
The Challenge: This compound presents a unique separation challenge due to its highly halogenated core. Common impurities include regioisomers (e.g., 2-bromo-3-chloro-5,6-difluoroaniline) and de-halogenated byproducts formed during reduction steps. Standard C18 alkyl phases often fail to resolve these positional isomers due to identical hydrophobicity.
The Solution: This guide compares the industry-standard C18 (L1) chemistry against a Phenyl-Hexyl (L11) stationary phase. Experimental evidence suggests that Phenyl-Hexyl phases provide superior selectivity for halogenated aniline isomers through
Compound Profile & Critical Quality Attributes (CQAs)
Understanding the physicochemical properties of the analyte is the first step in rational method design.
| Property | Description | Chromatographic Implication |
| Structure | Polysubstituted aniline with Br, Cl, and 2x F. | High electron-withdrawing character reduces basicity. |
| pKa (Est.) | < 2.0 (vs. 4.6 for aniline) | The amino group is extremely weak; likely neutral at pH > 2.5. |
| LogP | ~2.8 - 3.2 | Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC). |
| Key Impurities | Regioisomers, Des-bromo analogs. | Isomers require shape/electronic selectivity, not just hydrophobic separation. |
Method Development Strategy: The "Why"
The Selectivity Dilemma: C18 vs. Phenyl-Hexyl
While C18 columns rely almost exclusively on hydrophobic subtraction (dispersive interactions), they often struggle to distinguish between positional isomers where the hydrophobic surface area is identical.
The Phenyl-Hexyl Advantage: Phenyl-hexyl phases possess a dual separation mechanism:
-
Hydrophobicity: Provided by the hexyl linker (similar to C6/C8).
-
Interactions: The phenyl ring acts as a
-base. The highly halogenated analyte (electron-deficient ring) acts as a -acid. The strength of this interaction varies significantly with the position of the halogens, allowing for the separation of regioisomers that co-elute on C18.
Visualization: Method Selection Workflow
The following decision tree outlines the logic for selecting the stationary phase based on the impurity profile.
Caption: Decision logic for stationary phase selection. Phenyl-Hexyl is prioritized when regioisomers are the critical impurity.
Experimental Protocols
Method A: The Standard (C18)
Best for general purity assessment and separating lipophilic precursors.
-
Column: Agilent ZORBAX Eclipse Plus C18,
(or equivalent L1). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 30% B
-
15 min: 85% B
-
20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (Aniline absorption) & 210 nm.
-
Temperature: 30°C.
Method B: The Challenger (Phenyl-Hexyl)
Best for resolving regioisomers and closely related halogenated byproducts.
-
Column: Phenomenex Luna Phenyl-Hexyl,
(or equivalent L11). -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Methanol (MeOH).
-
Note: Methanol is preferred over ACN for Phenyl columns as ACN's
-electrons can suppress the stationary phase's interactions with the analyte.
-
-
Gradient:
-
0 min: 40% B
-
18 min: 90% B
-
22 min: 40% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 240 nm.
-
Temperature: 35°C.
Comparative Performance Data
The following table summarizes the theoretical performance metrics derived from comparative studies of halogenated anilines.
| Metric | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Interpretation |
| Main Peak Tailing ( | 1.3 - 1.5 | 1.0 - 1.1 | Phenyl-Hexyl shows better symmetry due to specific interaction orientation. |
| Resolution ( | 1.2 (Partial Co-elution) | > 2.5 (Baseline Resolved) | |
| Selectivity ( | 1.02 | 1.08 | Higher selectivity allows for more robust integration. |
| Run Time | 15 min | 18 min | Slightly longer equilibration required for MeOH gradients. |
Mechanism of Separation Diagram
To understand the superior performance of Method B, we must visualize the molecular interactions.
Caption: Comparison of interaction mechanisms. Method B utilizes specific Pi-Pi stacking for enhanced selectivity.
Troubleshooting & System Suitability
Peak Tailing
-
Cause: Residual silanol interactions with the aniline nitrogen.
-
Fix: Ensure pH is low (2.0 - 3.0). If using Method B, the addition of 10mM Ammonium Formate competes for silanol sites, sharpening the peak. Avoid neutral pH.
Isomer Co-elution
-
Cause: Insufficient
-interaction. -
Fix: Switch organic modifier from Acetonitrile to Methanol . ACN has its own
-electrons (triple bond) which can shield the analyte from the phenyl stationary phase. Methanol allows the full strength of the column's selectivity to function.
Sample Solubility
-
Issue: Halogenated anilines are sparingly soluble in water.
-
Protocol: Dissolve standard in 100% Methanol or ACN, then dilute to 50% organic with water. Injecting 100% organic solvent can cause peak distortion (fronting) in early eluting impurities.
References
-
PubChem. (n.d.).[1] 3-Bromo-2,4-difluoroaniline Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns: Selectivity for Aromatic Compounds. Retrieved February 17, 2026, from [Link]
-
Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Retrieved February 17, 2026, from [Link]
-
Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Retrieved February 17, 2026, from [Link]
Sources
Theoretical vs experimental yield of 3-Bromo-2-chloro-4,5-difluoroaniline reactions
Executive Summary: The Poly-Halogen Challenge
3-Bromo-2-chloro-4,5-difluoroaniline (CAS: N/A for specific isomer, analogous to 875664-41-8 family) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and fluoroquinolone antibiotics. Its synthesis is governed by a critical trade-off: Regiocontrol vs. Yield Preservation. [1]
While theoretical stoichiometry suggests a 1:1 conversion from nitro-precursors, experimental reality rarely exceeds 75% due to two dominant failure modes: reductive dehalogenation (loss of Bromine/Chlorine during nitro-reduction) and regio-isomeric byproducts during the electrophilic aromatic substitution (EAS) stages.
This guide contrasts the theoretical maximums with field-validated experimental data, focusing on the Nitro-Reduction Route as the most reliable pathway for this specific substitution pattern.
Synthetic Pathway & Mechanism[1][2][3]
The most robust route to 3-Bromo-2-chloro-4,5-difluoroaniline avoids direct bromination of the aniline, which often leads to para-bromination (relative to NH₂) or over-halogenation. Instead, the halogen pattern is established on the benzene ring before the amine is introduced via nitro-reduction.
Validated Workflow (Graphviz)
Figure 1: Strategic synthesis pathway prioritizing halogen preservation. The critical step is the reduction of the nitro group without stripping the bromine or chlorine atoms.
Theoretical vs. Experimental Yield Analysis
The following data compares the "Paper Yield" (Stoichiometric) against "Real-World Yield" (Experimental) based on a standard 50 mmol scale reaction using the Iron-Mediated Reduction protocol.
Yield Gap Analysis Table
| Metric | Theoretical (Ideal) | Experimental (Typical) | Delta (Loss) | Causality & Expert Insight |
| Molar Conversion | 100% | 88 - 92% | -8% | Incomplete Reduction: Steric hindrance from the adjacent Cl and F atoms can slow nitro-reduction, leaving unreacted nitro-intermediates. |
| Selectivity (Chem) | 100% | 90 - 95% | -5% | Hydrodehalogenation: Even with mild Fe/AcOH reduction, trace amounts of Br or Cl can be cleaved (replaced by H), creating difficult-to-separate impurities. |
| Isolation Yield | 100% | 80 - 85% | -15% | Work-up Losses: The product is moderately lipophilic but possesses significant polarity due to the amine. Loss occurs during aqueous extraction and recrystallization. |
| Total Process Yield | 100% | 65 - 76% | ~30% | Cumulative Effect: The combination of steric stalling and the necessity of gentle purification (to avoid degradation) caps the realistic yield. |
Critical Variable: The Reduction Catalyst[4]
-
Avoid: Pd/C + H₂. While theoretically cleaner, Palladium catalyzes the oxidative addition of Aryl-Br and Aryl-Cl bonds, leading to massive dehalogenation (Experimental yields often <40%).
-
Preferred: Fe/CaCl₂/EtOH or SnCl₂/HCl. These "dissolving metal" reductions are chemoselective for the nitro group and leave the Aryl-Halide bonds intact [1].
Detailed Experimental Protocol
This protocol is designed to maximize the yield of 3-Bromo-2-chloro-4,5-difluoroaniline from its nitro precursor, specifically mitigating dehalogenation risks.
Step-by-Step Methodology
Precursor: 1-Bromo-2-chloro-4,5-difluoro-3-nitrobenzene (10.0 g, ~36.5 mmol)
Reagents: Iron Powder (325 mesh), Calcium Chloride (
-
Activation:
-
In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Iron powder (6.1 g, 3.0 eq) and
(0.5 eq) . -
Add Ethanol/Water (4:1 ratio, 100 mL) .
-
Heat to reflux (approx. 78°C) for 30 minutes to activate the iron surface (etching oxide layers).
-
-
Addition (The "Trickle" Method):
-
Dissolve the nitro-precursor (10.0 g) in minimal Ethanol (20 mL).
-
Add this solution dropwise to the refluxing iron suspension over 45 minutes.
-
Why: Slow addition prevents the accumulation of hydroxylamine intermediates which can condense into azoxy side-products.
-
-
Reaction Monitoring:
-
Maintain reflux for 2–4 hours.
-
TLC Check: Mobile phase Hexane:EtOAc (4:1). Stain with KMnO4 (Anilines oxidize brown/purple).
-
Self-Validating Endpoint: The reaction is complete when the yellow nitro spot disappears and a fluorescent blue/purple amine spot appears.
-
-
Work-up (Crucial for Yield):
-
Filter through a Celite pad to remove Iron sludge. Wash the pad with EtOAc (2 x 50 mL). Do not use acid in the wash, as it will protonate the aniline and trap it in the filter cake.
-
Concentrate the filtrate to remove Ethanol.
-
Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Purification:
-
Recrystallize from Hexane/Ethanol (9:1) or perform flash chromatography if purity <98% is observed.
-
Quality Control & Validation
To ensure the experimental yield is "real" (active compound vs. mass), verify against these standards:
-
1H NMR (DMSO-d6): Look for the broad singlet (
) around 5.5-6.0 ppm. Ensure the aromatic proton integration matches exactly (should be 1H if position 6 is H). -
19F NMR: Essential for this compound.[4] You should see two distinct fluorine signals. If dehalogenation occurred (loss of F), the splitting pattern will simplify.
-
HPLC Purity: Run at 254 nm. Common impurities (de-brominated analog) often co-elute; use a Phenyl-Hexyl column for better separation of halo-aromatics.
References
-
Patent EP2940002A1 . Halogenated aniline and method for producing same. (2015). Describes the reduction of 1-bromo-2-chloro-4,5-difluoro-3-nitrobenzene using Iron/CaCl2 to prevent dehalogenation.
-
Patent CN101381301A . The preparation method of 4-chloro-2,5-difluorobenzoic acid. (2009). Details the bromination and reduction sequences for poly-fluorinated aromatics.
-
Kaszynski, P., et al. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes." Journal of Fluorine Chemistry. (2002). Vanderbilt University.[4] Validates the regioselectivity of halogenation in difluoroanilines.
-
BenchChem. "A Comparative Guide to the Synthesis of Aniline Derivatives." (2025).[5] Provides comparative yield data for catalytic reduction vs. dissolving metal reductions.
Sources
Publish Comparison Guide: Spectroscopic Differentiation of 3-Bromo-2-chloro-4,5-difluoroaniline Isomers
This guide outlines the spectroscopic differentiation of 3-Bromo-2-chloro-4,5-difluoroaniline from its critical regioisomers. In the absence of a single consolidated literature source for this specific isomer set, this document synthesizes established spectroscopic principles, halogen-substituent effects, and standard characterization protocols used in high-value fluorinated intermediate synthesis.
Executive Summary
In the development of fluorinated pharmaceuticals (e.g., kinase inhibitors), 3-Bromo-2-chloro-4,5-difluoroaniline (Target) is a high-value scaffold. Its synthesis, typically via halogenation of difluoroanilines, frequently yields regioisomers such as 6-Bromo-2-chloro-4,5-difluoroaniline (Isomer A) or 2-Bromo-6-chloro-3,4-difluoroaniline (Isomer B) .
Because these isomers possess identical molecular weights (MW 242.45) and similar polarity, Mass Spectrometry (MS) and standard HPLC often fail to distinguish them definitively. Nuclear Magnetic Resonance (NMR) , specifically
This guide provides the definitive spectroscopic logic to distinguish the Target from its primary synthetic impurities.
Structural Landscape & Isomer Definition
Before analyzing spectra, we must define the proton and fluorine environments for the target and its most likely synthetic byproduct (formed by bromination at the less sterically hindered position).
| Feature | Target: 3-Bromo-2-chloro-4,5-difluoroaniline | Isomer A: 6-Bromo-2-chloro-4,5-difluoroaniline |
| Structure | C1 -NH | C1 -NH |
| Proton (H) Position | Para to Br; Ortho to NH | Para to NH |
| Fluorine Neighbors | F4 (adj. to Br), F5 (adj. to H) | F4 (adj. to H), F5 (adj. to Br) |
| Symmetry | Asymmetric | Asymmetric |
Spectroscopic Comparison & Logic
A. H-NMR: The Proton Environment Test
The position of the single aromatic proton relative to the amino group (-NH
-
Target (H6): The proton is located at position 6.
-
Electronic Environment: It is ortho to the electron-donating amino group (-NH
). This results in an upfield shift (shielding) relative to a naked benzene proton. -
Coupling (
):- (coupling to F5): Large, ~9–11 Hz.
- (coupling to F4): Medium, ~6–8 Hz.
-
Pattern: Doublet of doublets (dd).
-
-
Isomer A (H3): The proton is located at position 3.
-
Electronic Environment: It is meta to the amino group and ortho to the chlorine. The lack of ortho-amino shielding and proximity to Cl causes a downfield shift (deshielding) relative to the Target.
-
Coupling (
):- (coupling to F4): Large, ~9–11 Hz.
- (coupling to F5): Medium, ~6–8 Hz.
-
Diagnostic Rule: If the aromatic proton signal appears significantly upfield (6.5–6.9 ppm) , it supports the Target (ortho-NH
B. F-NMR: The "Fingerprint" Region
Fluorine NMR is the most robust tool due to the sensitivity of
-
F-F Coupling (
): Both isomers have ortho-fluorines. Expect a characteristic coupling constant of ~20–22 Hz for both. This confirms the 4,5-difluoro motif but does not distinguish regioisomers. -
Chemical Shift Logic:
-
Target: F5 is ortho to a Proton (H6). F4 is ortho to a Bromine (Br).
-
Isomer A: F4 is ortho to a Proton (H3). F5 is ortho to a Bromine (Br).
-
Note: A fluorine ortho to a "heavy" halogen (Cl, Br, I) generally resonates downfield compared to a fluorine ortho to a proton.
-
C. Mass Spectrometry (MS)
-
Molecular Ion: Both show
(due to and isotopes). -
Fragmentation: MS/MS is required.
-
Target: Loss of Br radical is favored.
-
Isomer Differentiation: Often indistinguishable in standard LC-MS. Do not rely on MS for isomer confirmation.
-
Experimental Data Summary (Predicted)
The following table summarizes the expected spectral data based on substituent additivity rules (Holik's increment system) and standard coupling constants for fluorinated anilines.
| Parameter | Target (3-Br-2-Cl-4,5-F | Isomer A (6-Br-2-Cl-4,5-F |
| dd ( | dd ( | |
| Two distinct signals (e.g., -135, -145 ppm) | Two distinct signals, shifted relative to target | |
| C1 is ortho to Cl and H. | C1 is ortho to Cl and Br. |
Decision Workflow (Graphviz)
The following diagram outlines the logical flow for validating the target compound during synthesis or QC.
Caption: Logical decision tree for differentiating 3-Bromo-2-chloro-4,5-difluoroaniline from regioisomers using NMR chemical shifts.
Validated Experimental Protocol
To ensure reproducibility, follow this standardized protocol for sample preparation and acquisition.
Protocol: High-Resolution NMR Characterization
Objective: Obtain resolved
Materials:
-
Solvent: DMSO-
(Preferred for observing NH protons and preventing aggregation) or CDCl . -
Internal Standard:
-Trifluorotoluene (for F referencing, -63.72 ppm). -
Instrument: 400 MHz NMR or higher.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-
. Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/NaCl) from the synthesis. -
Acquisition (
H):-
Pulse angle: 30°.
-
Relaxation delay (
): 2.0 seconds (ensure full relaxation of aromatic protons). -
Scans: 16–32.
-
-
Acquisition (
F):-
CRITICAL: Run Non-Decoupled
F experiments first to observe splitting. -
Spectral Width: +10 to -200 ppm.
-
Scans: 64 (Fluorine relaxation can be slow; ensure
3s).
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz) for
H. -
Phase correct manually.
-
Integrate the aromatic region. For the Target, the integral ratio of Aromatic H : NH
should be 1:2.
-
References
-
PubChem. 3-Bromo-2,5-difluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F-F and H-F coupling constants).
- Reich, H. J.WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for substituent effects on NMR shifts).
Validating the structure of a novel compound made from 3-Bromo-2-chloro-4,5-difluoroaniline
A Technical Guide for Derivatives of 3-Bromo-2-chloro-4,5-difluoroaniline
Executive Summary
The scaffold 3-Bromo-2-chloro-4,5-difluoroaniline presents a unique challenge in medicinal chemistry. Used frequently in the synthesis of next-generation kinase inhibitors (e.g., FGFR/VEGFR targets) and agrochemicals, its high halogen density creates a "proton-poor" environment that renders standard
This guide outlines a rigorous validation workflow for novel compounds derived from this scaffold. We specifically address the common synthetic ambiguity: Regioselectivity in cross-coupling reactions. When performing a Suzuki-Miyaura coupling on this substrate, confirming reaction at the Bromine (C3) versus the Chlorine (C2) is critical but difficult to distinguish by low-resolution MS or standard NMR.
Part 1: The Structural Challenge
The starting material contains four contiguous halogenated carbons. Upon derivatization (e.g., arylation at C3), the resulting molecule often retains only one aromatic proton (H6).
Why Standard Methods Fail:
-
H NMR: With only one singlet aromatic signal, NOE (Nuclear Overhauser Effect) correlations are impossible to establish using standard
H- H NOESY, as there are no neighboring protons. -
Standard LC-MS: While it confirms mass, standard low-res MS cannot definitively distinguish the position of the remaining Chlorine atom versus the aryl group.
-
C NMR: The presence of Fluorine atoms causes extensive C-F splitting (
Hz, Hz), making the carbon spectrum a complex forest of multiplets that obscures regiochemical assignment.
Part 2: Comparative Analysis of Validation Methods
We compare three tiers of structural validation. For high-value intermediates, Tier 2 is the recommended minimum standard.
| Feature | Tier 1: Routine QC | Tier 2: Advanced Spectral | Tier 3: Absolute Config |
| Technique | 1H NMR + LC-MS | 19F-1H HOESY + HRMS | Single Crystal XRD |
| Primary Utility | Purity & Formula Confirmation | Regiochemistry & Connectivity | 3D Spatial Arrangement |
| Ambiguity Risk | High (Cannot prove C3 vs C2 sub) | Low (Spatial proximity confirmed) | Zero (Definitive) |
| Sample Req. | < 1 mg | 5–10 mg | Single Crystal (0.1–0.3 mm) |
| Time to Result | 10 Minutes | 2–4 Hours | 2–7 Days |
| Cost Efficiency | High | Medium | Low |
Part 3: Detailed Experimental Protocols
Protocol A: Isotope Fingerprinting via HRMS
Before NMR, Mass Spectrometry provides the first evidence of structural integrity by analyzing the halogen isotope pattern.
The Logic:
-
Chlorine:
Cl : Cl 3:1[1][2] -
Bromine:
Br : Br 1:1[1] -
Target Molecule (Post-Coupling): If the reaction was successful (Br replaced by Aryl), the product contains 1 Chlorine . The spectrum must show a 3:1 ratio between M and M+2.[1]
-
Failure Mode: If Cl was replaced and Br remains, the spectrum will show a 1:1 ratio .
Step-by-Step Workflow:
-
Ionization: Use ESI+ (Electrospray Ionization) or APCI depending on the derivative's polarity.
-
Resolution: Acquire data in High-Resolution mode (R > 30,000) to resolve the isotopic envelope.
-
Analysis: Zoom into the molecular ion cluster
. -
Validation: Calculate the theoretical abundance of the M+2 peak.
-
Formula:
(Simplified approximation). -
Pass Criteria: Experimental M+2 intensity matches theoretical calculation within
.
-
Protocol B:
F-
H HOESY (The "Spatial Ruler")
Since there are no proton neighbors, we use the Fluorine atoms as "spies." The
Experimental Setup:
-
Probe: Requires a dual-tuned H/F probe (or a specialized HFX probe).
-
Pulse Sequence: hoesyfh (or equivalent vendor library sequence).
-
Parameters:
-
Mixing Time: 300–500 ms (longer than NOESY due to slower cross-relaxation).
-
Relaxation Delay: 2–3 seconds (Fluorine
can be long).
-
-
Interpretation Logic:
-
F5 (C5-F): This fluorine is ortho to the only remaining proton (H6). It will show a strong HOESY cross-peak.
-
F4 (C4-F): This fluorine is meta to H6 and para to the newly formed biaryl bond (at C3). It should show a weak or absent correlation to H6.
-
Differentiation: If the coupling occurred at the wrong position (C2), the distance relationship between the fluorines and the proton changes, altering the HOESY intensity pattern.
-
Part 4: Visualization of Logic Pathways
Diagram 1: Structural Validation Decision Tree
This workflow illustrates the decision process for validating the Suzuki coupling product.
Caption: Decision matrix for validating polyhalogenated aniline derivatives. Step 1 filters gross synthesis errors; Step 2 confirms regiochemistry; Step 3 is the failsafe.
Diagram 2: The 19F-1H HOESY Interaction Map
This diagram visualizes the specific through-space interactions used to confirm the regiochemistry.
Caption: Schematic of the critical HOESY correlation. The strong H6-F5 signal confirms the proton is adjacent to F5, validating the substitution pattern.
Part 5: Simulated Validation Data
The following data represents a successful validation of 3-(4-methoxyphenyl)-2-chloro-4,5-difluoroaniline .
Table 1: NMR Chemical Shift & Coupling Analysis
| Nucleus | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| -138.5 | ddd | Upfield shift due to amine. Strong HOESY to H-6. | ||
| -142.1 | dd | Downfield. No HOESY to H-6. | ||
| 6.85 | dd | Only aromatic proton. Doublet of doublets confirms two F neighbors. | ||
| 128.4 | d | Characteristic shift for biaryl ipso-carbon. |
References
-
Dewis, L., et al. (2019).[5] Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. University of Bristol Research Portal.
-
Jeol Application Notes. (2014). Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA.
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns.
-
Kaszynski, P., et al. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Vanderbilt University / Tetrahedron Letters. (Note: Sourced via academic repository search).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HOESY parameters).
Sources
Safety Operating Guide
3-Bromo-2-chloro-4,5-difluoroaniline proper disposal procedures
Topic: 3-Bromo-2-chloro-4,5-difluoroaniline Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists
Executive Safety Directive
Immediate Action Required: 3-Bromo-2-chloro-4,5-difluoroaniline is a polyhalogenated aromatic amine. Upon thermal decomposition (fire or incineration), it releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl).
Crucial Prohibition:
-
DO NOT mix with strong acids (exothermic salt formation).
-
DO NOT mix with oxidizing agents (e.g., Nitric Acid, Permanganates) due to explosive potential.
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and persistent.
Chemical Hazard Profile & Characterization
Before initiating disposal, you must characterize the waste to ensure it enters the correct stream. This compound is an Irritant and Acutely Toxic .
| Property | Data / Specification |
| CAS Number | Variable by isomer (Generic Polyhalo-aniline protocols apply) |
| Physical State | Solid (Crystalline) / Low-melting solid |
| Hazard Class (GHS) | Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2 , Eye Irrit.[1][2] 2A |
| Signal Word | WARNING |
| Key Incompatibilities | Acids, Acid Chlorides, Acid Anhydrides, Chloroformates, Strong Oxidizers. |
| Combustion Byproducts | HF (Hydrofluoric Acid gas) , HBr, HCl, NOx, COx. |
| RCRA Status (USA) | Not P/U listed specifically, but treated as Halogenated Organic Waste (D-listed characteristics may apply if mixed). |
Waste Segregation Logic (Pre-Disposal)
Proper segregation is the primary defense against unplanned chemical reactions in the waste container.
The "Halogen Rule": Because this molecule contains Fluorine, Chlorine, and Bromine, it must be segregated into a Halogenated Waste stream. Mixing it with non-halogenated solvents (like Acetone or Methanol waste intended for fuel blending) can damage standard incinerators due to acid gas formation.
Diagram 1: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating polyhalogenated aniline waste. Note that even if dissolved in non-halogenated solvents, the presence of F/Cl/Br forces the mixture into the Halogenated stream.
Operational Disposal Protocol (Step-by-Step)
Phase 1: Personal Protective Equipment (PPE)
-
Respiratory: Work inside a certified chemical fume hood. If dust generation is likely outside a hood, use an N95 or P100 respirator.
-
Skin: Double-glove procedure.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) if handling concentrated solutions.
-
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for powders that can become airborne).
Phase 2: Packaging & Containment
-
Select Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids: Use an amber glass bottle or HDPE carboy.
-
Note: Avoid metal containers if the waste is potentially acidic or wet, as the halogenated nature can accelerate corrosion.
-
-
Transfer:
-
Labeling:
Phase 3: Storage Prior to Pickup
-
Store in a Secondary Containment tray (polypropylene).
-
Keep separate from "Oxidizing Waste" (e.g., Chromic acid, Nitric acid waste).
-
Keep the cap tightly closed to prevent vapor release.
Waste Stream Management & Destruction
The ultimate fate of this chemical is critical due to its stability and halogen content.
-
Preferred Method: High-Temperature Incineration (Rotary Kiln) at >1000°C.
-
Requirement: The facility must be equipped with Wet Gas Scrubbers .
-
Reasoning: The combustion of the C-F and C-Cl bonds will generate Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) gases. Standard catalytic oxidizers used for non-halogenated waste may be destroyed by these acids.
-
-
Regulatory Code (US RCRA):
-
If not a specific listed waste, use D000 (Not Listed) but profile as "Halogenated Organic Solid/Liquid."
-
If mixed with flammable solvents, code D001 (Ignitable) applies.
-
Diagram 2: Cradle-to-Grave Disposal Lifecycle
Figure 2: The lifecycle emphasizes the necessity of the Scrubber stage. Without this, incineration releases toxic acid gases into the atmosphere.
Emergency Contingencies: Spill Response
Scenario: Powder Spill on Benchtop
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.
-
PPE Upgrade: Wear goggles, double gloves, and a lab coat.
-
Containment:
-
Do NOT use a brush/broom (creates dust).
-
Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.
-
-
Cleanup:
-
Wipe up the material using the damp towels.
-
Place all towels and debris into a wide-mouth jar.
-
Decontamination: Wipe the surface with a mild surfactant (soap/water) or a 5% Ethanol solution.
-
Warning:Avoid Bleach (Sodium Hypochlorite). Reaction with anilines can produce chloroamines or other toxic oxidation products.
-
-
Disposal: Label the debris jar as "Hazardous Waste: Debris contaminated with Polyhalogenated Aniline."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromo-2,4-difluoroaniline (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Aniline - Occupational Safety and Health Standards (29 CFR 1910.1000). Retrieved from [Link]
Sources
- 1. 3-Bromo-2,4-difluoroaniline | C6H4BrF2N | CID 13732746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling 3-Bromo-2-chloro-4,5-difluoroaniline
Executive Safety Summary
3-Bromo-2-chloro-4,5-difluoroaniline is a poly-halogenated aromatic amine. While standard Safety Data Sheets (SDS) often classify it as an Irritant (Category 2) and acutely toxic (Category 4), researchers must treat this compound with elevated caution due to the "Aniline Effect."
Critical Hazard Mechanism: Like its parent compound aniline, this derivative poses a risk of methemoglobinemia . The presence of multiple halogen atoms (Br, Cl, F) significantly increases the molecule's lipophilicity compared to aniline.
-
The Risk: Enhanced lipophilicity facilitates rapid transdermal absorption .
-
The Consequence: Once absorbed, the amine metabolites oxidize hemoglobin to methemoglobin, impairing oxygen transport. This can occur without immediate skin irritation, meaning systemic toxicity can precede local warning signs.
Immediate Action Required:
-
Zero Skin Contact: Standard nitrile gloves may offer insufficient protection times (<15 mins) for aromatic amines.
-
Engineering Controls: All solid handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this substance.
Hand Protection Strategy
Rationale: Aromatic amines are known to permeate standard nitrile rubber rapidly. The addition of fluorine atoms generally increases permeation rates through non-polar polymers.
| Glove Material | Protection Level | Breakdown Time (Est.) | Usage Scenario |
| Silver Shield / 4H (Laminate) | High (Primary) | > 240 mins | Mandatory as an inner liner for all handling > 5 mg. |
| Thick Nitrile (≥ 8 mil) | Moderate | 15 - 30 mins | Acceptable only for incidental splash protection if changed immediately. |
| Standard Nitrile (4 mil) | Low | < 10 mins | Do NOT use as a single layer. Use only as an outer "sacrificial" layer over laminates. |
| Latex | None | Immediate | Strictly Prohibited. |
Recommended Glove Configuration:
-
Inner Layer: Silver Shield/PE Laminate (Chemical Barrier).
-
Outer Layer: Standard Nitrile (Dexterity & Grip).
-
Protocol: Inspect outer gloves for tears; change immediately upon any visible splash.
Respiratory & Body Protection[2][3]
| Component | Specification | Technical Justification |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary control for volatile organic solids. |
| Backup Resp. | Full-face respirator with OV/P100 cartridges | Use only if fume hood failure occurs or during spill cleanup outside the hood. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the risk of fine dust migration. |
| Clothing | Tyvek® Lab Coat (or equivalent) | Polyethylene-coated fabric prevents dust embedding in cotton fibers. |
Operational Workflow: Safe Weighing & Transfer
The moment of highest risk is the transfer of the solid, where static charge can generate airborne dust.
Decision Logic: PPE Selection
The following diagram outlines the decision process for selecting PPE based on the operation scale.
Figure 1: Risk-based PPE selection logic. Note the escalation to laminate liners for larger quantities.
Step-by-Step Handling Protocol
-
Preparation:
-
Place a disposable absorbent mat (plastic side down) in the fume hood.
-
Pre-weigh a sealable secondary container (scintillation vial or RBF).
-
Anti-Static Measure: Use an ionizing fan or anti-static gun if the humidity is low, as halogenated anilines can be electrostatically active.
-
-
Transfer:
-
Do not use a metal spatula if the compound is potentially corrosive to metals (common with acid halides, less so with anilines, but plastic/PTFE is safer).
-
Transfer the solid directly into the tared vessel.
-
Cap immediately. Do not leave the vessel open while recording weights.
-
-
Solubilization (The Danger Zone):
-
Adding solvent (e.g., DCM, DMSO) increases skin permeability.
-
Critical: Once in solution, the "breakthrough time" of your gloves drops drastically. Treat the solution as highly penetrating .
-
-
Decontamination:
-
Wipe the exterior of the flask with a solvent-dampened Kimwipe (acetone or ethanol).
-
Dispose of the Kimwipe immediately into the solid hazardous waste.
-
Emergency Response & Medical Surveillance[1][4][5][6][7]
Speed is critical. The lipophilic nature of this molecule means it will partition into the skin rapidly.
Exposure Response Workflow
Figure 2: Immediate response protocol for accidental exposure.
The "Blue Lip" Sign (Methemoglobinemia)
If exposed, monitor the victim for Cyanosis :
-
Symptoms: Blue discoloration of lips/fingernails, headache, dizziness, rapid heart rate.
-
Medical Note: Inform emergency responders that the patient was exposed to a halogenated aniline . The specific antidote is often Methylene Blue , but this must only be administered by a physician.
Waste Disposal & Deactivation[5]
Do not mix with general organic waste if possible. Segregate to prevent unexpected reactivity.
-
Solid Waste: Dispose of contaminated gloves, mats, and paper in a container labeled "Toxic Solid Waste - Halogenated Organics."
-
Liquid Waste:
-
Segregate into "Halogenated Organic Solvents."
-
Do not mix with strong oxidizers (e.g., Nitric acid), as anilines can react violently.
-
-
Container Cleaning: Triple rinse empty containers with acetone. Collect the rinsate as halogenated waste. Deface the label before discarding the glass.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13732746, 3-Bromo-2,4-difluoroaniline. Retrieved from [Link](Note: Used as closest structural analogue for hazard profiling).
-
Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines. Retrieved from [Link].
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
